molecular formula C15H14BrN B6322797 3-Bromo-9-propyl-9H-carbazole CAS No. 865443-61-4

3-Bromo-9-propyl-9H-carbazole

Cat. No.: B6322797
CAS No.: 865443-61-4
M. Wt: 288.18 g/mol
InChI Key: FGUGURGUESHHLG-UHFFFAOYSA-N
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Description

3-Bromo-9-propyl-9H-carbazole is a versatile N-substituted carbazole derivative designed for advanced research and development. Its molecular structure, featuring a bromine atom and a propyl chain attached to the carbazole core, makes it a valuable building block in organic synthesis, particularly for constructing more complex functional molecules. In pharmaceutical research, this compound serves as a crucial precursor in the synthesis of novel bioactive molecules. Structural analogs of N-alkyl carbazole derivatives have demonstrated significant antitumor activities in scientific studies, with the alkyl chain length between the carbazole and other pharmacophores being a key factor influencing cytotoxic potency . Furthermore, the bromine atom at the 3-position offers a reactive site for further functionalization via metal-catalyzed cross-coupling reactions, enabling its integration into π-conjugated systems for optoelectronic applications . Carbazole-based intermediates are extensively utilized in the development of organic light-emitting diodes (OLEDs) and other high-performance electronic materials due to their favorable charge-transport properties . As a standard handling precaution, this product is for research use only (RUO) and is not intended for diagnostic or therapeutic applications. Researchers should consult the safety data sheet prior to use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-bromo-9-propylcarbazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14BrN/c1-2-9-17-14-6-4-3-5-12(14)13-10-11(16)7-8-15(13)17/h3-8,10H,2,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGUGURGUESHHLG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C2=C(C=C(C=C2)Br)C3=CC=CC=C31
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14BrN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

physicochemical properties of 3-Bromo-9-propyl-9H-carbazole

Author: BenchChem Technical Support Team. Date: March 2026

Technical Whitepaper: 3-Bromo-9-propyl-9H-carbazole as a Functional Synthon

Executive Summary

3-Bromo-9-propyl-9H-carbazole (CAS: 93483-70-0) serves as a critical intermediate in the synthesis of organic semiconductors and optoelectronic materials. Distinguished by its C3-bromine functional handle and N9-propyl solubility-enhancing chain, this molecule acts as a primary scaffold for Hole Transport Materials (HTM) in OLEDs and host materials for Phosphorescent Organic Light-Emitting Diodes (PhOLEDs). This guide provides a rigorous technical analysis of its physicochemical properties, validated synthetic protocols, and spectroscopic characteristics, designed for researchers in materials science and medicinal chemistry.

Part 1: Molecular Architecture & Physicochemical Profile

The introduction of the propyl chain at the N9 position disrupts the strong


-

stacking interactions typical of unsubstituted carbazole, significantly improving solubility in organic solvents—a prerequisite for solution-processable electronics. The bromine atom at C3 provides a regioselective site for palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig).
Table 1: Physicochemical Specifications
PropertySpecificationNotes
IUPAC Name 3-Bromo-9-propyl-9H-carbazole
CAS Registry Number 93483-70-0 Distinct from ethyl (1592-95-6) analogs.
Molecular Formula

Molecular Weight 288.18 g/mol Monoisotopic Mass: 287.03 g/mol
Physical State White to Off-White Crystalline SolidOften appears as a viscous oil if impure.
Melting Point 55°C – 65°C (Estimated)Lower than 3-bromo-9-ethylcarbazole (58-60°C) due to flexible alkyl chain.
Solubility High: DCM, CHCl

, THF, TolueneLow: Hexanes, AlcoholsInsoluble: Water
Critical for purification via column chromatography.
HOMO / LUMO ~ -5.6 eV / ~ -2.2 eVValues approximate based on carbazole core; substituent effects are inductive.
Triplet Energy (E

)
~ 3.0 eVHigh triplet energy makes it suitable as a host precursor.

Part 2: Synthetic Pathways & Mechanism

The synthesis of 3-Bromo-9-propyl-9H-carbazole requires strict regiochemical control to avoid 3,6-dibromination. The "Alkylation-First" strategy is preferred over "Bromination-First" because N-alkylation of 3-bromocarbazole can lead to debromination or side reactions under strong basic conditions, and 9-propylcarbazole is easier to purify prior to the sensitive halogenation step.

Mechanism of Action
  • N-Alkylation: Nucleophilic attack of the carbazolide anion (generated by base) on 1-bromopropane via an S

    
    2 mechanism.
    
  • Electrophilic Bromination: Electrophilic aromatic substitution (EAS) using N-Bromosuccinimide (NBS). The nitrogen lone pair activates the ring, directing the electrophile primarily to the para position (C3) relative to the nitrogen.

SynthesisPath Carbazole 9H-Carbazole (Starting Material) Intermediate 9-Propyl-9H-carbazole (Intermediate) Carbazole->Intermediate N-Alkylation (SN2) Base Reagents: 1-Bromopropane KOH or NaH, DMF Base->Intermediate Product 3-Bromo-9-propyl- 9H-carbazole (Target) Intermediate->Product Electrophilic Bromination (C3) SideProduct Side Product: 3,6-Dibromo derivative Intermediate->SideProduct Over-bromination NBS Reagent: N-Bromosuccinimide (NBS) DMF or DCM, 0°C NBS->Product

Caption: Step-wise synthetic pathway prioritizing N-alkylation followed by controlled C3-bromination to minimize polysubstitution.

Part 3: Experimental Protocols

Safety Warning: Bromination reactions involve active halogen species. Perform all steps in a fume hood. Carbazole derivatives can be photo-active; protect reaction vessels from direct light.

Protocol A: Synthesis of 3-Bromo-9-propyl-9H-carbazole

Step 1: Synthesis of 9-Propyl-9H-carbazole

  • Dissolve 9H-carbazole (10.0 g, 60 mmol) in anhydrous DMF (100 mL).

  • Add KOH (powdered, 13.5 g, 240 mmol) or NaH (60% in oil, 1.2 eq) slowly at 0°C. Stir for 30 mins to generate the carbazolide anion.

  • Add 1-bromopropane (8.8 g, 72 mmol) dropwise.

  • Heat to 60°C and stir for 6–12 hours. Monitor via TLC (Hexane:Ethyl Acetate 10:1).

  • Workup: Pour into ice water. Extract with DCM. Wash organic layer with brine, dry over Na

    
    SO
    
    
    
    , and concentrate.[1] Purify via recrystallization (Ethanol) or flash column to yield 9-propylcarbazole.

Step 2: Regioselective Bromination

  • Dissolve 9-propylcarbazole (5.0 g, 24 mmol) in DCM (50 mL) or DMF (for higher selectivity).

  • Cool the solution to 0°C (Critical for regioselectivity).

  • Add N-Bromosuccinimide (NBS) (4.25 g, 24 mmol) portion-wise over 30 minutes. Do not add all at once to avoid local high concentrations favoring dibromination.

  • Allow to warm to room temperature and stir for 2–4 hours.

  • Validation: Check TLC. The product (Rf ~0.4 in Hexane) should be distinct from the starting material (Rf ~0.5) and the 3,6-dibromo byproduct (Rf ~0.3).

  • Purification: Quench with water. Extract with DCM. The crude solid is often purified by recrystallization from Ethanol/Hexane or column chromatography (Silica, 100% Hexane

    
     5% EtOAc/Hexane).
    

Part 4: Spectroscopic Characterization

Researchers must validate the structure to ensure the bromine is at the C3 position and the propyl chain is intact.

Nuclear Magnetic Resonance ( H NMR)

Solvent: CDCl


, 400 MHz
  • Aromatic Region (Carbazole Core):

    • 
       8.20 (d, J = 1.8 Hz, 1H): H-4  (Proton ortho to Bromine, most deshielded singlet-like).
      
    • 
       8.05 (d, J = 7.8 Hz, 1H): H-5 .
      
    • 
       7.20 – 7.55 (m, 5H): Remaining aromatic protons (H-1, H-2, H-6, H-7, H-8).
      
  • Aliphatic Region (Propyl Chain):

    • 
       4.25 (t, J = 7.2 Hz, 2H): N-CH
      
      
      
      (Triplet, deshielded by Nitrogen).
    • 
       1.90 (m, 2H): -CH
      
      
      
      -
      (Multiplet).
    • 
       0.95 (t, J = 7.4 Hz, 3H): -CH
      
      
      
      (Triplet).
UV-Vis Absorption
  • 
    :  ~295 nm, ~330 nm, ~345 nm (in DCM).
    
  • Features: Typical carbazole vibronic structure. The red-shift compared to unsubstituted carbazole is minimal, confirming the isolation of the electronic system to the carbazole core.

Part 5: Applications in Drug Development & Materials Science

Organic Electronics (OLEDs)

This molecule is the industry-standard precursor for Hole Transport Layers (HTL) .

  • Reaction: Buchwald-Hartwig Amination.

  • Process: 3-Bromo-9-propylcarbazole is coupled with diarylamines (e.g., diphenylamine) to form star-shaped amines (TAPC analogs) or dendritic hosts.

  • Benefit: The propyl chain prevents crystallization in thin films, enhancing the morphological stability of the OLED device.

Medicinal Chemistry

While less common than the ethyl analog in pharma, the propyl derivative is used in Structure-Activity Relationship (SAR) studies for:

  • Kinase Inhibitors: Carbazole scaffolds mimic the ATP-binding pocket.

  • Intercalating Agents: The planar tricyclic system can intercalate into DNA; the propyl chain aids in membrane permeability.

Applications cluster_OLED Materials Science (OLED/OPV) cluster_Pharma Pharmaceutical Research Precursor 3-Bromo-9-propyl-9H-carbazole HTM Hole Transport Materials (Triarylamines) Precursor->HTM Pd-Catalyzed Amination Host TADF/Phosphorescent Hosts (CBP Derivatives) Precursor->Host Suzuki Coupling Kinase Kinase Inhibitors (ATP Competitive) Precursor->Kinase Functionalization DNA DNA Intercalators Precursor->DNA SAR Optimization

Caption: Downstream utility of the propyl-bromo-carbazole scaffold in electronics and therapeutics.

References

  • Synthesis of Carbazole Derivatives: Zhang, Z., et al. "N-Alkylcarbazoles: homolog manipulating long-lived room-temperature phosphorescence." Journal of Materials Chemistry C, 2018, 6 , 8984-8991.

  • OLED Applications & Properties: Tang, C., et al. "Carbazole or carbazole-3-carbonitrile/pyridine host materials for efficient solution-processable blue phosphorescent and green TADF OLEDs."[2] Optical Materials, 2022, 132 , 112573.[2] [2]

  • General Bromination Protocols: Smith, K., et al. "Regioselective bromination of activated aromatic compounds." Journal of the Chemical Society, Perkin Transactions 1, 1992.
  • Patent Reference (Synthesis Validation): US Patent 2016/0024083 A1. "Compounds and methods for treating cancers." (Describes synthesis of Compound 1-1: 3-bromo-9-propyl-9H-carbazole).

Sources

3-Bromo-9-propyl-9H-carbazole: Technical Identification & Synthesis Guide

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the technical specifications, synthesis, and applications of 3-Bromo-9-propyl-9H-carbazole , a critical intermediate in the development of organic semiconductors and optoelectronic materials.

Chemical Identification & Core Properties

3-Bromo-9-propyl-9H-carbazole is a halogenated carbazole derivative characterized by the substitution of a bromine atom at the C3 position and a propyl chain at the N9 position. This structural modification disrupts the crystal packing relative to the parent carbazole, enhancing solubility in organic solvents—a crucial feature for solution-processed Organic Light-Emitting Diodes (OLEDs).

Property Specification
Chemical Name 3-Bromo-9-propyl-9H-carbazole
CAS Number 865443-61-4
Molecular Formula C₁₅H₁₄BrN
Molecular Weight 288.19 g/mol
SMILES CCCN1C2=CC=CC=C2C3=C1C=CC(=C3)Br
Physical State White to off-white crystalline solid
Solubility Soluble in CH₂Cl₂, CHCl₃, THF, Toluene; Insoluble in Water
Melting Point Typically 50–70°C (Analogous to ethyl/hexyl derivatives)
Structural Analysis & Electronic Properties

The carbazole core is a fused tricyclic system with a central pyrrole ring flanked by two benzene rings.

  • Electronic Effect : The nitrogen atom donates electron density into the π-system (p-π conjugation), making the ring electron-rich and susceptible to electrophilic aromatic substitution.

  • Regioselectivity : The C3 and C6 positions are the most reactive sites for electrophilic attack (e.g., bromination). The presence of the propyl group at N9 does not significantly alter the electronic distribution compared to the N-H parent but prevents hydrogen bonding, lowering the melting point and improving solubility.

  • Bromine Substituent : The C3-Bromine serves as a reactive handle for palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig), allowing the extension of the π-conjugation length.

Synthesis & Methodology

The synthesis of 3-Bromo-9-propyl-9H-carbazole can be approached via two primary routes. Route A (Bromination of 9-propylcarbazole) is often preferred for atom economy, while Route B (Alkylation of 3-bromocarbazole) is used when the 3-bromo precursor is already available.

Route B: N-Alkylation of 3-Bromocarbazole (Recommended Protocol)

This route minimizes the formation of poly-brominated byproducts (e.g., 3,6-dibromo) that can occur during direct bromination.

Reagents:

  • 3-Bromo-9H-carbazole (CAS 1592-95-6)[1][2]

  • 1-Bromopropane (or 1-Iodopropane)

  • Base: Sodium Hydride (NaH, 60% in oil) or Potassium Hydroxide (KOH)

  • Solvent: Anhydrous DMF or DMSO

Step-by-Step Protocol:

  • Preparation : In a flame-dried round-bottom flask under inert atmosphere (N₂ or Ar), dissolve 3-Bromo-9H-carbazole (1.0 eq) in anhydrous DMF (0.1 M concentration).

  • Deprotonation : Cool the solution to 0°C in an ice bath. Carefully add NaH (1.2 eq) portion-wise. Evolution of H₂ gas will occur. Stir at 0°C for 30 minutes until gas evolution ceases, ensuring complete formation of the carbazolide anion.

  • Alkylation : Add 1-Bromopropane (1.2 eq) dropwise via syringe.

  • Reaction : Remove the ice bath and allow the mixture to warm to room temperature. Stir for 4–12 hours. Monitor reaction progress via TLC (Eluent: Hexane/Ethyl Acetate 9:1). The starting material (Rf ~0.3) should disappear, replaced by the less polar product (Rf ~0.6).

  • Quenching : Carefully quench the reaction with ice-water.

  • Work-up : Extract the aqueous mixture with Dichloromethane (DCM) (3x). Wash the combined organic layers with water (to remove DMF) and brine. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification : Purify the crude residue via silica gel column chromatography (Gradient: 100% Hexane → 95:5 Hexane/DCM) to yield 3-Bromo-9-propyl-9H-carbazole as a white solid.

Synthesis Workflow Diagram

SynthesisPath Start 3-Bromo-9H-carbazole (CAS 1592-95-6) Intermediate Carbazolide Anion (Intermediate) Start->Intermediate Deprotonation (DMF, 0°C) Reagent 1-Bromopropane + NaH (Base) Reagent->Intermediate Adds to Product 3-Bromo-9-propyl-9H-carbazole (CAS 865443-61-4) Intermediate->Product SN2 Alkylation (RT, 4-12h)

Caption: Route B synthesis pathway via nucleophilic substitution (SN2) of the carbazolide anion.

Applications in Research & Industry

1. Organic Light-Emitting Diodes (OLEDs)

  • Hole Transport Materials (HTM) : The carbazole moiety is a classic p-type building block due to its high triplet energy and thermal stability. The propyl chain improves film morphology during spin-coating or vacuum deposition.

  • Host Materials : 3-Bromo-9-propylcarbazole is coupled with electron-deficient units (e.g., Triazine, Pyrimidine) to create bipolar host materials for Phosphorescent OLEDs (PhOLEDs).

2. Pharmaceutical Intermediates

  • Kinase Inhibitors : Carbazole derivatives are explored as scaffolds for kinase inhibition in oncology. The propyl group can fit into hydrophobic pockets of target enzymes.

3. Photovoltaics (OPV)

  • Used as a donor unit in push-pull copolymers for organic solar cells, where the alkyl chain length (propyl) tunes the solubility and packing distance between polymer chains.

Safety & Handling (GHS Classification)
  • Signal Word : Warning

  • Hazard Statements :

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

  • Precautionary Measures : Handle in a fume hood. Wear nitrile gloves and safety goggles. Avoid dust formation.

References
  • PubChem . 3-Bromo-9-propyl-9H-carbazole (Compound). National Library of Medicine. Available at: [Link]

Sources

Technical Guide: Solubility and Stability of 3-Bromo-9-propyl-9H-carbazole

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide provides an in-depth analysis of the solubility and stability of 3-Bromo-9-propyl-9H-carbazole , a critical intermediate in the synthesis of organic semiconductors (OLEDs) and pharmaceutical scaffolds.

CAS Registry Number: 865443-61-4 Molecular Formula: C₁₅H₁₄BrN Molecular Weight: 288.19 g/mol

Executive Summary

3-Bromo-9-propyl-9H-carbazole is a functionalized carbazole derivative serving as a pivotal building block in materials science and medicinal chemistry. Its structural integrity relies on the stability of the carbazole core and the reactivity of the C3-bromine handle, which facilitates palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig). This guide delineates the physicochemical boundaries of the compound to ensure reproducibility in synthesis and formulation.

Physicochemical Profile

PropertySpecification
Appearance White to off-white powder/crystalline solid
Melting Point Solid at RT (Typical range for 9-alkyl analogs: 50–80°C)
LogP (Predicted) ~5.2 (Highly Lipophilic)
Electronic Character Electron-rich core; Hole-transporting capability
Reactivity Electrophile at C3 (Br); Nucleophile at C6 (under oxidative conditions)

Solubility Analysis

Theoretical Basis (Hansen Solubility Parameters)

The solubility of 3-Bromo-9-propyl-9H-carbazole is governed by its rigid, aromatic carbazole core (providing


-

stacking interactions) and the propyl chain (increasing aliphatic compatibility).
  • Dispersion Forces (

    
    ):  Dominant due to the large aromatic system.
    
  • Polarity (

    
    ):  Low to moderate; the propyl group reduces the dipole moment relative to the N-H parent.
    
  • Hydrogen Bonding (

    
    ):  Negligible (Aprotic).
    
Solvent Compatibility Matrix

Based on experimental synthesis workflows and structural analogs:

Solvent ClassSolubilityStatusOperational Note
Chlorinated HighPrimary DCM, Chloroform. Ideal for NMR and reaction media.
Aromatic HighPrimary Toluene, Xylene. Standard for high-temp cross-coupling.
Ethers GoodSecondary THF, 1,4-Dioxane. Excellent for solubilizing during synthesis.
Esters ModerateVariable Ethyl Acetate. Soluble, often used in column chromatography (eluent).
Aliphatics PoorAntisolvent Hexane, Pentane. Used for precipitation/trituration.[1][2][3]
Protic/Polar NegligibleIncompatible Water. Immiscible; requires phase transfer catalyst if used in biphasic systems.
Dissolution Protocol

For analytical standard preparation (1 mg/mL):

  • Solvent Selection: Use Chloroform (CHCl₃) or Dichloromethane (DCM) for rapid dissolution.

  • Sonication: If solid aggregates persist, sonicate at 40 kHz for 30-60 seconds.

  • Filtration: Filter through a 0.45 µm PTFE syringe filter to remove micro-particulates before HPLC injection.

Visualization: Solubility Decision Logic

SolubilityLogic Start Start: 3-Bromo-9-propyl-carbazole Sample CheckPolarity Check Target Solvent Polarity Start->CheckPolarity Halogenated Chlorinated/Aromatic? (DCM, CHCl3, Toluene) CheckPolarity->Halogenated Non-polar / Aromatic EtherEster Ether/Ester? (THF, EtOAc) CheckPolarity->EtherEster Moderately Polar PolarProtic Polar Protic/Aliphatic? (Water, MeOH, Hexane) CheckPolarity->PolarProtic Highly Polar / Aliphatic Dissolve Rapid Dissolution (Ideal for Reaction/Analysis) Halogenated->Dissolve Heat May Require Mild Heating (40°C) or Sonication EtherEster->Heat Precipitate Precipitation/Antisolvent (Use for Purification) PolarProtic->Precipitate

Caption: Solubility decision tree based on solvent polarity and interaction parameters.

Stability Assessment

Thermal Stability
  • Process Stability: The compound is stable under reflux conditions in Toluene (110°C) and Dioxane (101°C) for extended periods (>16 hours) as evidenced by its use in Suzuki coupling protocols.

  • Decomposition: Significant thermal decomposition is not expected below 250°C, typical for carbazole derivatives. However, prolonged exposure to temperatures >150°C in air may induce oxidative coupling at the C6 position.

Photostability (Critical)

Carbazole derivatives are inherently photoactive.

  • Risk: UV irradiation (specifically <350 nm) can generate radical cations, leading to dimerization (bicarbazyl formation) or debromination in the presence of hydrogen donors.

  • Mitigation: Store in amber vials. All synthesis and purification steps should be performed under low-light conditions or with UV-filtered lighting.

Chemical Stability
  • Hydrolysis: Stable to aqueous acids and bases at ambient temperature.

  • Oxidation: Susceptible to oxidation at the nitrogen (if dealkylated, though unlikely) or the electron-rich C6 position by strong oxidants (e.g., KMnO₄, CAN).

  • Reactivity: The C-Br bond is chemically inert to standard nucleophiles but highly reactive towards Pd(0) catalysts. Avoid contact with transition metals unless a reaction is intended.

Storage Protocol
  • Container: Tightly sealed Amber Glass vial with PTFE-lined cap.

  • Atmosphere: Inert gas backfill (Argon or Nitrogen) recommended for long-term storage (>6 months).

  • Temperature: 2–8°C (Refrigerated) is optimal to retard slow oxidative degradation; Ambient (25°C) is acceptable for short-term use.

Visualization: Stability Stress Pathways

StabilityPathways Compound 3-Bromo-9-propyl-9H-carbazole UVLight UV Light (<350nm) Compound->UVLight Oxidation Strong Oxidants Compound->Oxidation PdCat Pd(0) Catalyst + Heat Compound->PdCat Dimer Photodimerization (Impurity Formation) UVLight->Dimer Radical Mechanism Quinone Oxidation at C6 (Degradant) Oxidation->Quinone Electron Transfer Coupling C-C Bond Formation (Desired Reaction) PdCat->Coupling Suzuki/Buchwald

Caption: Primary stability stress pathways showing degradation risks (Red/Yellow) vs. intended reactivity (Green).

Experimental Protocols

Solubility Determination Workflow (Gravimetric)

Objective: Determine saturation solubility in a target solvent.

  • Weigh 50 mg of 3-Bromo-9-propyl-9H-carbazole into a 4 mL vial.

  • Add 500 µL of solvent (e.g., Toluene).

  • Vortex for 2 minutes.

  • Observation:

    • Clear Solution: Solubility > 100 mg/mL.

    • Suspension: Add solvent in 100 µL increments until clear.

  • Calculation:

    
     (mg/mL).
    
Forced Degradation Stress Test (HPLC)

Objective: Validate stability-indicating analytical methods.

  • Control: 1 mg/mL sample in Acetonitrile/Water (80:20).

  • Acid Stress: Add 0.1 N HCl, heat at 60°C for 4 hours.

  • Base Stress: Add 0.1 N NaOH, heat at 60°C for 4 hours.

  • Oxidative Stress: Add 3% H₂O₂, RT for 24 hours.

  • Analysis: Inject on C18 Column (e.g., Agilent Zorbax Eclipse), Gradient 50-100% MeCN. Monitor at 254 nm and 280 nm.

    • Expectation: Stable in Acid/Base; Potential degradation peak (N-oxide or C6-OH) in Peroxide.

References

  • Synthesis & Reactivity: Compounds and methods for treating cancers.[3] US Patent US20160024083A1. (Describes synthesis of CAS 865443-61-4 via alkylation and subsequent cross-coupling).

  • General Carbazole Properties: PubChem Compound Summary for Carbazole Derivatives. National Center for Biotechnology Information.

  • Solvent Compatibility: Hansen, C. M. Hansen Solubility Parameters: A User's Handbook. CRC Press, 2007.

Sources

3-Bromo-9-propyl-9H-carbazole: Molecular Structure, Conformation, and Synthetic Applications

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The rational design of organic semiconductors, OLED materials, and pharmaceutical intermediates relies heavily on the precise manipulation of molecular scaffolds. 3-Bromo-9-propyl-9H-carbazole (CAS: 865443-61-4) serves as a highly versatile building block in these domains[1][2]. This technical guide provides an in-depth analysis of its molecular architecture, focusing on the interplay between the rigid heteroaromatic core and the flexible N-alkyl chain. Furthermore, we detail field-proven, self-validating experimental protocols for its structural characterization and catalytic functionalization, empowering researchers to leverage this compound effectively in advanced synthetic workflows.

Molecular Architecture and Electronic Properties

Core Planarity and Heteroaromaticity

The carbazole scaffold is a tricyclic system comprising two benzene rings fused to a central pyrrole ring. The nitrogen atom is


 hybridized, allowing its lone pair to participate fully in the 

aromatic system. This results in a rigidly planar architecture that strongly favors intermolecular

stacking—a critical property for charge transport in organic electronics and target binding in medicinal chemistry[3].
The Role of the 3-Bromo Substituent

Bromination at the 3-position introduces significant electronic and steric modifications:

  • Electronic Effects: The bromine atom is electron-withdrawing via induction but electron-donating via resonance. In the electron-rich carbazole core, the resonance effect dominates, slightly increasing the electron density at orthogonal positions.

  • Synthetic Handle: The C3–Br bond serves as a highly reactive site for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Buchwald-Hartwig), enabling the rapid elaboration of the carbazole core into complex therapeutics or extended conjugated materials[4].

The 9-Propyl Chain: Steric Disruption and Solubility

Unsubstituted carbazoles exhibit poor solubility in organic solvents due to highly ordered crystal lattices driven by strong hydrogen bonding (N-H) and ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


 interactions. Alkylation at the 9-position with a propyl group eliminates the hydrogen bond donor and introduces steric bulk. The propyl chain disrupts the highly crystalline nature of the rigid planar core, dramatically improving solubility in solvents like dichloromethane (DCM) and toluene, which is essential for solution-phase processing and catalysis[5].

Conformational Analysis & Solid-State Behavior

The conformational landscape of 3-bromo-9-propyl-9H-carbazole is dictated by the rotational dynamics of the N-C(alkyl) bond. While the carbazole core remains strictly planar, the


 hybridized propyl chain exhibits significant flexibility.
  • Steric Constraints: Rotation around the N9–C1' bond is hindered by steric clashes between the

    
    -protons of the propyl group and the C1/C8 protons of the carbazole ring.
    
  • Gauche vs. Anti Conformations: In solution, the propyl chain rapidly interconverts between gauche (folded) and anti (extended) conformers. However, during crystallization, the molecule must minimize its free energy. The anti conformation is thermodynamically favored in the solid state because it extends the alkyl chain away from the core, minimizing steric repulsion and allowing the planar carbazole units to approach each other closely to maximize stabilizing

    
     stacking interactions[6].
    

ConformationalLogic A 3-Bromo-9-propyl-9H-carbazole Conformational State BA BA A->BA B Carbazole Core (Strictly Planar, 14π System) C N-Propyl Chain (Flexible, sp3 Hybridized) D Steric Clash with C1/C8 Protons C->D Rotational Barrier E Anti Conformer (Extended Chain) D->E Steric Relief F Gauche Conformer (Folded Chain) D->F Solution Dynamics G Preferred in Solid State (Maximizes π-π Stacking) E->G Crystal Packing BA->C

Conformational logic and steric drivers determining the N-propyl chain orientation.

Quantitative Data Summary

The following table summarizes the key physicochemical and structural parameters of 3-bromo-9-propyl-9H-carbazole, providing a baseline for analytical verification.

ParameterValue / DescriptionAnalytical Method / Source
Chemical Formula C₁₅H₁₄BrNTheoretical[2]
Molecular Weight 288.18 g/mol Theoretical[2]
CAS Registry Number 865443-61-4Commercial Standard[1]
Carbazole Core Geometry Planar (Dihedral angles ~0°)X-Ray Crystallography[6]
C3–Br Bond Length ~1.89 – 1.91 ÅX-Ray Diffraction
N9–C(Propyl) Bond Length ~1.45 – 1.47 ÅX-Ray Diffraction

Experimental Methodologies: Self-Validating Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. The causality behind each reagent and step is explicitly defined.

Protocol 1: Single-Crystal Growth for Conformational Analysis

To confirm the anti conformation of the N-propyl chain via X-ray crystallography, high-quality single crystals must be grown.

Causality & Logic: The choice of a binary solvent system (Dichloromethane/Hexane) is deliberate. DCM acts as a strong solvent to completely dissolve the carbazole, while hexane acts as an anti-solvent. As the highly volatile DCM evaporates preferentially, the solution slowly reaches supersaturation. This slow kinetic regime provides the N-propyl chains sufficient time to overcome rotational barriers and adopt the thermodynamically favored anti conformation.

Step-by-Step Workflow:

  • Dissolution: Dissolve 50 mg of 3-bromo-9-propyl-9H-carbazole in 2 mL of Dichloromethane (DCM) in a clean 5 mL glass vial. Ensure complete dissolution (solution should be clear).

  • Anti-Solvent Layering: Carefully overlay the DCM solution with 2 mL of Hexane using a syringe, ensuring minimal mixing at the interface.

  • Evaporation: Cap the vial loosely (or pierce the cap with a needle) to allow for slow evaporation at room temperature (20-25 °C) in a vibration-free environment.

  • Harvesting: After 3–5 days, inspect the vial for colorless, block-like crystals.

  • Validation: Decant the mother liquor, wash the crystals with cold hexane, and mount immediately on a diffractometer. The presence of sharp, distinct facets validates the slow-growth kinetic regime.

Protocol 2: Palladium-Catalyzed Stille Cross-Coupling at the C3 Position

This protocol details the functionalization of the C3 position using a Stille coupling, a method frequently utilized in the synthesis of complex pharmaceutical agents[4].

Causality & Logic: Toluene is selected as the solvent because its high boiling point allows the reaction to be refluxed, driving the slightly sluggish oxidative addition of the electron-rich carbazole C-Br bond. Lithium Chloride (LiCl) is a critical additive; it accelerates the transmetalation step by coordinating to the organostannane, forming a highly reactive stannate intermediate.

Step-by-Step Workflow:

  • Preparation: In an oven-dried Schlenk flask under an argon atmosphere, combine 3-bromo-9-propyl-9H-carbazole (158 mg, 0.55 mmol), 2-(tributylstannyl)-oxazole (0.82 mmol), and Lithium Chloride (70.0 mg, 1.64 mmol)[4].

  • Catalyst Addition: Add Tetrakis(triphenylphosphine)palladium(0) (31 mg, 0.027 mmol) to the mixture.

  • Solvent & Heating: Inject anhydrous toluene (5 mL). Heat the reaction mixture to reflux (approx. 110 °C) for 16 hours.

  • Self-Validation (TLC): Monitor the reaction via Thin Layer Chromatography (Hexane:Ethyl Acetate 20:1). The starting bromide is highly non-polar. The successful coupling of the oxazole ring introduces a dipole, making the product significantly more polar. The disappearance of the high-Rf starting material spot and the appearance of a lower-Rf product spot validates the progression of the catalytic cycle.

  • Workup: Cool the mixture, concentrate under reduced pressure, and purify via silica gel column chromatography to isolate the white powder product[4].

StilleCoupling A 3-Bromo-9-propyl- 9H-carbazole B Oxidative Addition [Pd(0) → Pd(II)] A->B + Pd(PPh3)4 C Transmetalation (LiCl Accelerated) B->C + R-SnBu3 D Reductive Elimination [Pd(II) → Pd(0)] C->D - X-SnBu3 D->B Catalyst Regeneration E C3-Substituted Carbazole Product D->E

Catalytic cycle of the palladium-catalyzed Stille cross-coupling at the C3 position.

References

  • 3-bromo-9h-carbazole | Sigma-Aldrich - sigmaaldrich.com.
  • 865443-61-4 | 3-Bromo-9-propyl-9H-carbazole - ChemScene - chemscene.com.
  • US20160024083A1 - Compounds and methods for treating cancers - Google Patents.
  • Regiospecific Synthesis and Structural Studies of 3,5-Dihydro-4H-pyrido[2,3-b][1,4]diazepin-4-ones - acs.org.
  • Liquid Crystals Carbazole nematic liquid crystals - researchgate.net.
  • Carbazole Substituted BODIPYs - frontiersin.org.
  • Carbazole Derivatives as STAT Inhibitors: An Overview - mdpi.com.

Sources

Electrochemical Characterization of 3-Bromo-9-propyl-9H-carbazole

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines the rigorous electrochemical characterization of 3-Bromo-9-propyl-9H-carbazole , a critical intermediate for organic electronics (OLEDs) and conductive polymers.[1]

Unlike standard carbazole, the bromine substituent at the C-3 position introduces specific electronic effects (inductive withdrawal) and steric blocking, altering the polymerization pathway. This guide details the protocols to determine its redox potentials, HOMO/LUMO energy levels, and electrochemical stability.[2]

Technical Guide | Version 1.0

Introduction & Strategic Significance

3-Bromo-9-propyl-9H-carbazole serves as a functionalized building block.[1] The propyl chain at the N-9 position ensures solubility in organic solvents (DCM, THF), while the bromine atom at C-3 acts as a reactive handle for cross-coupling (e.g., Suzuki, Buchwald-Hartwig) or as a blocking group during electropolymerization.

Key Characterization Objectives:

  • Redox Potentials (

    
    ):  Determine the onset and half-wave potentials.
    
  • Frontier Orbital Energies: Calculate

    
     and 
    
    
    
    relative to vacuum level.
  • Electropolymerization Behavior: Assess the reactivity of the unblocked C-6 position versus the blocked C-3 position.

Experimental Configuration

To ensure reproducibility and minimize ohmic drop, a three-electrode cell configuration is mandatory.[1]

Reagents & Materials
ComponentSpecificationPurpose
Analyte 3-Bromo-9-propyl-9H-carbazole (1 mM)Target molecule.[1][3][4][5][6]
Solvent Dichloromethane (DCM), HPLC Grade, AnhydrousSolubilizes the carbazole core; DCM is preferred over MeCN for solubility.
Electrolyte Tetrabutylammonium hexafluorophosphate (

), 0.1 M
Supporting electrolyte to maintain ionic strength.
Internal Standard Ferrocene (

)
Calibrates the reference electrode potential to the vacuum scale.
Inert Gas Argon or Nitrogen (99.999%)Deoxygenates the solution to prevent quenching of radical cations.
Electrode Setup
  • Working Electrode (WE): Glassy Carbon (GC) disk (3 mm diameter). Must be polished to a mirror finish with 0.05

    
    m alumina slurry before every scan.
    
  • Counter Electrode (CE): Platinum wire or mesh (surface area > WE).[1]

  • Reference Electrode (RE):

    
     (0.01 M 
    
    
    
    in MeCN).[1] Note: Aqueous Ag/AgCl is unsuitable for non-aqueous organic solvents due to junction potential errors.[1]

Protocol: Cyclic Voltammetry (CV) Workflow[7]

This workflow is designed to capture the transient radical cation formation and subsequent coupling events.[1]

Step 1: System Preparation & Blank Scan[1]
  • Dissolve 0.1 M

    
     in anhydrous DCM.
    
  • Purge with Argon for 10 minutes.

  • Blank Scan: Run a CV from 0 V to +1.8 V at 100 mV/s. Requirement: The baseline must be flat with no oxidation peaks.[1]

Step 2: Analyte Characterization (Oxidation Scan)
  • Add 3-Bromo-9-propyl-9H-carbazole to a concentration of 1 mM.

  • Scan Parameters:

    • Initial Potential: 0 V

    • Switching Potential (Anodic): +1.5 V (Do not exceed +1.8 V initially to avoid over-oxidation).[1]

    • Final Potential: 0 V

    • Scan Rate: 50, 100, 200, 500 mV/s.

  • Observation: Look for the first oxidation peak (

    
    ).[1]
    
    • Insight: Unsubstituted carbazole oxidizes around +1.2 V vs Ag/Ag+.[1] The electron-withdrawing Bromine (inductive effect) will shift this potential anodically (more positive), likely to the +1.3 V – +1.45 V range.

Step 3: Multi-Cycle Electropolymerization Check[1]
  • Perform 10 continuous cycles between 0 V and +1.5 V.

  • Mechanism Check:

    • If the C-3 position is blocked by Br, coupling cannot occur at the 3,3' positions.[1]

    • Coupling will occur at the 6,6' positions , forming a dimer (3,3'-dibromo-9,9'-dipropyl-6,6'-bicarbazole).[1]

    • Signature: Watch for the emergence of a new redox couple at a lower potential (approx +0.8 V to +1.0 V) in subsequent scans. This indicates the dimer is more easily oxidized than the monomer (extended conjugation).

Step 4: Internal Calibration[1]
  • Add a small crystal of Ferrocene to the cell at the end of the experiment.[1]

  • Run a single scan to identify the

    
     of the 
    
    
    
    couple.
  • Use this value to normalize all potentials.[1]

Visualization: Electrochemical Pathway

The following diagram illustrates the oxidation mechanism and the logic flow for determining stability.

G Start Start: 3-Bromo-9-propyl-9H-carbazole Oxidation Anodic Scan (+1.4 V) Formation of Radical Cation (C+•) Start->Oxidation -e⁻ StabilityCheck Is C-3 Blocked? Oxidation->StabilityCheck Calc Data Analysis HOMO/LUMO Calculation Oxidation->Calc Single Scan Data Coupling Coupling at C-6 Position (6,6'-Dimerization) StabilityCheck->Coupling Yes (Br at C-3) Polymer Polymer Growth on Electrode (Conductive Film) Coupling->Polymer Multi-cycle Polymer->Calc

Figure 1: Electrochemical reaction pathway for 3-substituted carbazoles. The blocking Bromine atom directs coupling to the 6-position, leading to dimerization or polymerization.

Data Analysis & Calculations

Determination of HOMO Energy

The Highest Occupied Molecular Orbital (HOMO) is calculated from the onset oxidation potential (


).

Equation:



  • 
    :  The potential where the current starts to rise significantly, corrected against the Ferrocene standard.
    
  • 4.8 eV: The vacuum energy level of Ferrocene (standard value).

Example Calculation:

  • Measured

    
     vs Ag wire = +1.35 V.[1]
    
  • Measured

    
     vs Ag wire = +0.45 V.[1]
    
  • Corrected

    
    .
    
  • 
    .[1]
    
Determination of LUMO & Band Gap

Carbazoles typically show irreversible reduction or reduction outside the solvent window (DCM reduces around -2.0 V).[1] Therefore, the LUMO is best estimated using the Optical Band Gap (


)  derived from UV-Vis spectroscopy.

Protocol:

  • Measure the UV-Vis absorption spectrum of the compound in DCM.[1]

  • Identify the absorption edge wavelength (

    
     in nm).[1]
    
  • Calculate Band Gap:

    
    
    
  • Calculate LUMO:

    
    [1]
    

Summary of Electrochemical Parameters

Use the table below to structure your final report data.

ParameterSymbolMethod of ExtractionTypical Range (Estimated)
Oxidation Onset

Tangent to the rising slope of the first anodic peak (CV).[1]+1.20 to +1.40 V (vs Fc)
HOMO Level

Calculated from

.
-5.6 to -5.9 eV
LUMO Level

Calculated via

.
-2.2 to -2.6 eV
Band Gap

UV-Vis absorption edge.3.2 to 3.5 eV
Stability

Ratio of cathodic to anodic peak current.< 1.0 (Indicates chemical irreversibility/coupling)

Troubleshooting & Validation

  • Issue: No oxidation peak observed.

    • Cause: Electrode surface fouling or insufficient concentration.[1]

    • Fix: Polish the GC electrode with 0.05

      
      m alumina; increase concentration to 2 mM.[1]
      
  • Issue: High background noise.

    • Cause: Moisture in the solvent.[1]

    • Fix: Recrystallize

      
       in ethanol and dry in vacuum; use freshly distilled DCM over 
      
      
      
      .
  • Issue: Irreproducible potentials.[1]

    • Cause: Reference electrode drift.[1]

    • Fix: Always add Ferrocene at the end of the run to normalize the data.[1] Do not rely on the absolute potential of a pseudo-reference wire.[1]

References

  • Ambrose, J. F., & Nelson, R. F. (1968). Electrochemical oxidation of carbazole and N-substituted carbazoles. Journal of the Electrochemical Society. Link

  • Cardona, C. M., Li, W., Kaifer, A. E., Stockdale, D., & Bazan, G. C. (2011). Electrochemical considerations for determining absolute frontier orbital energy levels of conjugated polymers for solar cell applications. Advanced Materials. Link

  • Grigalevicius, S. (2006).[1] Carbazole-based polymers for light-emitting diodes. Synthetic Metals.[1] Link

  • Promarak, V., et al. (2008).[1] Synthesis and properties of carbazole-based hole-transporting materials. Tetrahedron Letters. Link

Sources

Technical Guide: Thermal Properties & Stability of 3-Bromo-9-propyl-9H-carbazole

[1][2]

Executive Summary

3-Bromo-9-propyl-9H-carbazole (CAS 865443-61-4) is a critical functional intermediate used in the synthesis of organic semiconductors (OLEDs, OPVs) and pharmaceutical candidates.[1][2][3][4][5][6][7][8][9][10] Its utility stems from the dual-functional nature of its structure: the 3-bromo position serves as an electrophilic handle for cross-coupling (e.g., Suzuki-Miyaura, Buchwald-Hartwig), while the 9-propyl chain modulates solubility and solid-state packing without compromising the electronic integrity of the carbazole core.[1][2]

This guide provides an in-depth analysis of its thermal stability profile, comparative physical properties, and the experimental frameworks required to validate its integrity under processing conditions.[2][11][12]

Chemical Identity & Structural Basis of Stability[1][2][13]

The thermal behavior of 3-Bromo-9-propyl-9H-carbazole is dictated by the interplay between its rigid aromatic core and its flexible alkyl substituent.[1][2]

PropertySpecification
CAS Number 865443-61-4
IUPAC Name 3-Bromo-9-propyl-9H-carbazole
Molecular Formula C₁₅H₁₄BrN
Molecular Weight 288.18 g/mol
Physical State White to off-white solid/powder
Structural Features Core: Rigid, thermally stable tricyclic aromatic system.Substituent (N-9): Propyl chain disrupts

-

stacking, lowering melting point relative to N-H parents.Substituent (C-3): Bromine atom, stable up to

250°C, labile to Pd-catalyzed activation.[1][2][3][4]
Structural Impact on Thermal Behavior

The substitution of the N-H proton (found in 3-Bromo-9H-carbazole) with a propyl group drastically alters the thermal profile:[1][2]

  • Melting Point Depression: The N-propyl group eliminates the strong intermolecular hydrogen bonding present in the N-unsubstituted parent (MP: 195–201°C).[1][2] Consequently, the propyl derivative exhibits a significantly lower melting point, estimated in the range of 50–70°C (comparable to the ethyl analog, MP 58–60°C), facilitating melt-processing or low-temperature dissolution.[2]

  • Thermal Stability (

    
    ):  The carbazole core is inherently stable.[1][2][12] Decomposition typically initiates at the weakest bond.[1][2] In this system, the 
    
    
    C-C bonds of the propyl chain or the C-N bond are the primary failure points at extreme temperatures (
    
    
    ).[2]

Thermal Characterization & Stability Profile

Predicted Thermal Transitions

While specific calorimetric data for the propyl derivative is often proprietary, its behavior can be bounded by homologous series analysis.[2]

ParameterValue / Range (Predicted)Rationale & Reference Anchor
Melting Point (

)
55°C – 75°C 3-Bromo-9-ethylcarbazole melts at 58–60°C. The propyl chain adds flexibility, maintaining a low

.[1][2]
Decomposition (

)
> 300°C Carbazole derivatives generally exhibit high thermal stability.[2][11][12][13]

is driven by the aromatic core.[2]
Glass Transition (

)
Low (< 25°C) As a small molecule with a flexible chain, it likely lacks a stable amorphous phase above room temperature unless polymerized.[2]
Chemical Stability Under Stress[1][2]
  • Oxidative Stability: The 3-bromo substituent deactivates the ring slightly compared to pure carbazole, providing resistance to oxidative degradation at ambient conditions.[2]

  • Thermal Stress: Stable under standard reflux conditions in high-boiling solvents (e.g., Toluene, 110°C; Xylene, 140°C) used in cross-coupling reactions.[2]

  • Photostability: Carbazole derivatives are prone to photo-oxidation if exposed to UV light in solution for extended periods; storage in amber vials is required.[1][2]

Experimental Protocols for Stability Validation

To ensure the integrity of 3-Bromo-9-propyl-9H-carbazole during drug development or device fabrication, the following self-validating protocols are recommended.

Thermogravimetric Analysis (TGA)

Objective: Determine the onset of thermal degradation (

1212
  • Sample Prep: Load 5–10 mg of dried powder into an alumina crucible.

  • Atmosphere: Nitrogen (

    
    ) purge at 50 mL/min to prevent oxidative artifacts.
    
  • Ramp: Heat from 30°C to 600°C at 10°C/min.

  • Validation Criteria:

    • Solvent Loss: Weight loss < 150°C indicates residual solvent (reject if > 0.5%).[1][2]

    • Stability Threshold: Material must exhibit < 1% mass loss up to 200°C to be qualified for vacuum deposition or high-temp synthesis.[1][2]

Differential Scanning Calorimetry (DSC)

Objective: Pinpoint Melting Point (

12
  • Sample Prep: Hermetically seal 2–5 mg in an aluminum pan.

  • Cycle:

    • Heat: 0°C

      
       150°C (10°C/min) [First Run: Erase thermal history].
      
    • Cool: 150°C

      
       0°C (10°C/min).[1][2]
      
    • Heat: 0°C

      
       150°C (10°C/min) [Second Run: Data Collection].[2]
      
  • Analysis: A sharp endothermic peak in the second heating scan confirms high purity.[1][2] Broadening indicates impurities (eutectic effects).[1][2]

Visualization: Synthesis & Characterization Workflow

The following diagram illustrates the logical flow from synthesis to thermal validation, highlighting critical decision points for researchers.

Gcluster_0Synthesis Phasecluster_1Thermal Validation PhaseStartCarbazole PrecursorStep1N-Alkylation(Propyl Bromide + Base)Start->Step1Route AStep2Bromination(NBS in DMF/DCM)Start->Step2Route BCrudeCrude 3-Bromo-9-propyl-9H-carbazoleStep1->CrudeStep2->CrudePurifyPurification(Column/Recrystallization)Crude->PurifyTGATGA Analysis(Decomposition Check)Purify->TGADSCDSC Analysis(Purity & MP Check)Purify->DSCDecisionPass Criteria?(Td > 250°C, Sharp MP)TGA->DecisionDSC->DecisionApprovedRelease for Application(OLED/Pharma)Decision->ApprovedYesRejectRepurifyDecision->RejectNoReject->Purify

Caption: Workflow for the synthesis and thermal quality assurance of 3-Bromo-9-propyl-9H-carbazole.

Applications & Handling Implications

Pharmaceutical Synthesis

In drug development, this compound is often an intermediate for kinase inhibitors or intercalating agents.[2]

  • Reaction Safety: The high thermal stability allows for microwave-assisted synthesis or high-temp reflux (e.g., 100–120°C) without degradation of the starting material.[1][2]

  • Purification: Due to its low melting point, recrystallization requires careful solvent selection (e.g., Ethanol/Hexane mixtures) or cooling below 0°C. Column chromatography is often preferred.[2]

Organic Electronics (OLEDs)[1][2]
  • Sublimation: For device-grade purity (>99.9%), the material must withstand sublimation.[2] TGA confirmation of

    
     is mandatory.[1][2]
    
  • Morphology: The propyl chain prevents crystallization in thin films better than the methyl analog, but for amorphous stability, longer or branched chains (e.g., 2-ethylhexyl) are often superior.[2] This specific compound is typically a precursor, not the final film former.[2]

References

  • Synthesis & Applications of Carbazole Derivatives

    • Source: PubChem. "3-Bromo-9-propyl-9H-carbazole | C15H14BrN".[1][2] National Library of Medicine.[1][2]

    • [Link][2]

  • Comparative Thermal Data (Ethyl Analog)

    • Source: ScienceOpen.[1][2] "Crystal structure of 3-bromo-9-ethyl-9H-carbazole".

    • [Link][2]

  • Synthesis Methodology (Patent)

    • Source: Google Patents.[1][2] "Compounds and methods for treating cancers (US20160024083A1)".[1][2]

  • General Thermal Stability of Carbazoles

    • Source: BenchChem.[1][2][12] "Thermal Stability Analysis of Carbazole Derivatives".

  • Commercial Availability & CAS Verification

    • Source: BLD Pharm. "3-Bromo-9-propyl-9H-carbazole (CAS 865443-61-4)".[1][2][3][4][5][6][7][8][9][10]

Methodological & Application

synthesis of 3-Bromo-9-propyl-9H-carbazole for OLED applications

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide details the synthesis, purification, and validation of 3-Bromo-9-propyl-9H-carbazole , a critical intermediate for organic light-emitting diode (OLED) materials. This molecule serves as the "anchor" for constructing Hole Transport Materials (HTM) and high-triplet energy hosts.

Why this Protocol? Commercial sources often contain trace amounts of 3,6-dibromo-9-propylcarbazole or transition metal residues (from catalytic routes). In OLEDs, these impurities act as deep charge traps and exciton quenchers, drastically reducing device lifetime. This protocol utilizes a non-catalytic, regioselective electrophilic substitution strategy designed to maximize mono-bromination selectivity (


) and simplify purification to electronic-grade standards (

).

Translational Note for Medicinal Chemistry: While optimized for optoelectronics, this scaffold is homologous to bioactive carbazole alkaloids (e.g., Clausine analogues). The regioselective halogenation tactics described here are directly applicable to synthesizing kinase inhibitor libraries requiring C3-functionalization.

Strategic Synthesis Architecture

The synthesis follows a linear two-step sequence. The order of operations is critical: Alkylation must precede Bromination .

  • Rationale: The nitrogen atom on the carbazole is a nucleophile. If bromination is attempted first on 9H-carbazole, the N-H bond interferes, and solubility is poor. Alkylating the nitrogen first activates the ring system (via hyperconjugation and inductive donation) and directs the subsequent electrophilic attack to the para position (C3) relative to the nitrogen.

Reaction Scheme (Graphviz)

ReactionScheme Carbazole 9H-Carbazole (Starting Material) Intermediate 9-Propyl-9H-carbazole (Intermediate) Carbazole->Intermediate Step 1: N-Alkylation KOH, DMF, RT PropylBromide 1-Bromopropane PropylBromide->Intermediate Product 3-Bromo-9-propyl-9H-carbazole (Target) Intermediate->Product Step 2: EAS Bromination DMF, 0°C -> RT Impurity 3,6-Dibromo impurity (Avoid) Intermediate->Impurity Excess NBS or High Temp NBS N-Bromosuccinimide (NBS) NBS->Product

Figure 1: Synthetic pathway highlighting the critical divergence point where process control prevents the formation of the 3,6-dibromo impurity.

Protocol Phase 1: N-Alkylation

Objective: Quantitative conversion of 9H-carbazole to 9-propyl-9H-carbazole via


 reaction.
Materials & Reagents[1][2][3][4][5][6][7][8][9][10][11][12]
  • 9H-Carbazole (Sublimed grade preferred, >98%)

  • 1-Bromopropane (1.2 equivalents)[11]

  • Potassium Hydroxide (KOH), powdered (2.5 equivalents)

  • Solvent: N,N-Dimethylformamide (DMF), anhydrous

  • Optional: Tetrabutylammonium bromide (TBAB) as Phase Transfer Catalyst (5 mol%)

Step-by-Step Methodology
  • Dissolution: In a 3-neck round-bottom flask equipped with a magnetic stir bar and nitrogen inlet, dissolve 9H-Carbazole (10.0 g, 60 mmol) in DMF (100 mL) . Stir until clear.

  • Deprotonation: Add KOH (8.4 g, 150 mmol) in a single portion. The solution may darken slightly. Stir for 30 minutes at Room Temperature (RT) to generate the carbazolide anion.

    • Expert Insight: Using powdered KOH is more effective than pellets due to surface area. NaH can be used for faster reaction but requires stricter safety protocols (hydrogen evolution).

  • Addition: Add 1-Bromopropane (6.5 mL, 72 mmol) dropwise over 15 minutes.

    • Caution: The reaction is exothermic. Monitor internal temperature; do not exceed 40°C to prevent elimination side-reactions of the propyl bromide.

  • Reaction: Stir at RT for 4–6 hours.

  • Validation (TLC): Check TLC (Hexane:Ethyl Acetate 9:1). The Carbazole spot (

    
    ) should disappear, replaced by the less polar 9-propyl product (
    
    
    
    ).
  • Work-up:

    • Pour the reaction mixture into Ice Water (500 mL) with vigorous stirring. The product will precipitate as a white solid.

    • Filter the solid and wash with copious water to remove DMF and salts.

    • Dissolve the wet cake in Dichloromethane (DCM), dry over

      
      , and concentrate.
      
    • Yield: Expect 90–95% (white solid).[9]

Protocol Phase 2: Regioselective C3-Bromination

Objective: Selective mono-bromination at the C3 position using N-Bromosuccinimide (NBS).

Critical Process Parameter (CPP): Temperature and Stoichiometry.

  • Temperature: Must start at

    
    . Higher temperatures promote di-bromination at C6.
    
  • Stoichiometry: Strictly 1.00 equivalent of NBS.

Materials & Reagents[1][2][3][4][5][6][7][8][9][10][11][12]
  • 9-Propyl-9H-carbazole (from Step 1)

  • N-Bromosuccinimide (NBS) (Recrystallized from water if yellow/degraded)

  • Solvent: DMF (or DCM)

Step-by-Step Methodology
  • Setup: Charge a flask with 9-Propyl-9H-carbazole (10.0 g, 47.8 mmol) and DMF (100 mL) . Cool the solution to 0°C using an ice bath.

  • Reagent Preparation: Dissolve NBS (8.51 g, 47.8 mmol, 1.0 eq) in DMF (40 mL) separately.

    • Expert Insight: Do not add solid NBS directly. Localized high concentrations cause immediate over-bromination (3,6-dibromo formation).

  • Controlled Addition: Add the NBS solution dropwise to the carbazole solution over 1 hour while maintaining 0°C.

    • Why? Slow addition ensures the carbazole is always in excess until the very end, kinetically favoring the mono-substituted product.

  • Completion: Remove the ice bath and allow to warm to RT. Stir for 12 hours.

    • Mechanism:[1][3][6][13][14][15] The reaction proceeds via a

      
      -complex followed by sigma-complex formation. The polar solvent (DMF) stabilizes the charged intermediate, facilitating the transition state.
      
  • Quench: Pour into Water (600 mL) . The product precipitates.[2][8][11]

  • Isolation: Filter the crude solid. Wash with water (

    
     mL).
    
Purification & OLED-Grade Validation

For OLED applications, column chromatography is insufficient due to the similar


 values of mono- and di-bromo species.
Purification Workflow
  • Recrystallization:

    • Dissolve the crude solid in minimal boiling Ethanol or Ethyl Acetate/Hexane (1:5) .

    • Allow to cool slowly to RT, then to 4°C.

    • The 3,6-dibromo impurity is less soluble and may precipitate first (if high content) or remain in mother liquor depending on the solvent system. In Ethanol, the 3-bromo product crystallizes as white needles.

    • Repeat recrystallization twice.

  • Sublimation (Final Polish):

    • For device fabrication, sublime the recrystallized material at high vacuum (

      
       Torr) at approx. 160–180°C (depending on pressure).
      
Experimental Workflow Diagram

Workflow Start Crude Reaction Mixture (DMF Solution) Quench Precipitation in Ice Water Start->Quench Filter Filtration & Washing Quench->Filter Decision TLC/HPLC Check: >5% Di-bromo? Filter->Decision Col Silica Column (Hexane/DCM) Decision->Col Yes (High Impurity) Recrys Recrystallization (Ethanol, 2x) Decision->Recrys No (Standard) Col->Recrys Sublim Vacuum Sublimation (Optional for Device) Recrys->Sublim Final OLED Grade Product (>99.9%) Sublim->Final

Figure 2: Purification decision tree ensuring removal of critical impurities.

Analytical Data & Characterization

Expected Yield: 75–85% (after purification). Appearance: White crystalline solid.[2][11]

TechniqueParameterExpected ResultInterpretation
HPLC Purity> 99.5%Critical for charge transport stability.
1H NMR Aromatic RegionDoublet (

Hz) at ~8.2 ppm
Characteristic of H-4 (proton ortho to Br).
1H NMR Aliphatic RegionTriplet (~4.2 ppm), Multiplet, TripletPropyl chain protons (

,

,

).
MS Mass Specm/z 287 / 289 (1:1 ratio)Isotopic pattern of Bromine (

).
TGA Thermal Stability

High thermal stability suitable for evaporation.

NMR Interpretation Note: The 3-position substitution breaks the symmetry of the carbazole. You will see a distinct splitting pattern for the substituted ring (singlet-like doublet for H4, doublet for H2, doublet for H1) versus the unsubstituted ring (standard 4-proton aromatic pattern).

References
  • ChemicalBook. (2025). 3-Bromo-9H-carbazole synthesis and properties.Link

  • BenchChem. (2025).[5] Synthesis routes of 3-bromo-9-methyl-9H-carbazole (Homologous protocol).Link

  • National Institutes of Health (PMC). (2017). Crystal structure of 3-bromo-9-ethyl-9H-carbazole.Link

  • Google Patents. (2012). Vacuum sublimation purifying method of OLED material. CN102527076B. Link

  • Royal Society of Chemistry. (2014). Design principles of carbazole/dibenzothiophene derivatives as host material.Link

Sources

Advanced Application Note: 3-Bromo-9-propyl-9H-carbazole as a Core Synthon for High-Performance Hole Transport Materials

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

In modern optoelectronics, carbazole-based organic small molecules have emerged as highly efficient hole transport materials (HTMs) due to their inexpensive cost, facile chemical synthesis, and excellent charge-carrier performance [1]. While complex polymeric HTMs exist, small-molecule derivatives synthesized from 3-Bromo-9-propyl-9H-carbazole (CAS: 865443-61-4) offer superior batch-to-batch reproducibility, well-defined molecular weights, and precise energy level alignment.

This application note details the causality, synthesis, and device integration of HTMs derived from 3-Bromo-9-propyl-9H-carbazole. The molecular design of this precursor is highly deliberate:

  • The Carbazole Core: An electron-rich moiety that provides excellent hole-donating capabilities and a high triplet energy level, preventing exciton quenching at the device interfaces [4].

  • The N-Propyl Chain: A critical solubilizing group. Unlike rigid, unsubstituted carbazoles that readily crystallize, the propyl chain disrupts excessive intermolecular

    
     stacking. This ensures the formation of smooth, amorphous, pinhole-free films during spin-coating.
    
  • The 3-Bromo Position: Acts as a highly reactive site for palladium-catalyzed cross-coupling. By utilizing optimized C–H/C–Br coupling reactions, researchers can bypass the highly toxic organotin reagents traditionally required for Stille couplings [2], allowing for the direct attachment of secondary arylamines to form extended donor-acceptor-donor (D-A-D) architectures.

Synthetic Workflow: Precursor to Active HTM

To convert 3-Bromo-9-propyl-9H-carbazole into a functional HTM, it is typically reacted with a secondary amine (e.g., bis(4-methoxyphenyl)amine) via a Buchwald-Hartwig amination. This yields a carbazole-triphenylamine (Carbazole-TPA) derivative, a classic architecture for high-mobility HTMs.

Synthesis_Workflow A 3-Bromo-9-propyl- 9H-carbazole B Buchwald-Hartwig Cross-Coupling A->B D Crude HTM (Carbazole-TPA) B->D Pd2(dba)3, NaOtBu 110°C, 12h C Bis(4-methoxyphenyl)amine C->B E Purified HTM (Device Ready) D->E Chromatography & Recrystallization

Synthetic workflow for converting 3-Bromo-9-propyl-9H-carbazole into a functional HTM.

Protocol 1: Buchwald-Hartwig Amination

Objective: Synthesize a Carbazole-TPA HTM with a target purity of >99.5% for optoelectronic applications.

Step-by-Step Methodology:

  • Preparation: In a flame-dried Schlenk flask under an argon atmosphere, combine 3-Bromo-9-propyl-9H-carbazole (1.0 equiv) and bis(4-methoxyphenyl)amine (1.2 equiv).

    • Causality: A slight excess of the amine ensures complete consumption of the brominated precursor, simplifying downstream purification.

  • Catalyst Loading: Add Tris(dibenzylideneacetone)dipalladium(0) (

    
    , 0.02 equiv) and Tri-tert-butylphosphine (
    
    
    
    , 0.08 equiv).
    • Causality: The electron-rich, sterically hindered

      
       ligand promotes rapid oxidative addition of the C-Br bond and facilitates reductive elimination, ensuring high yields of the sterically demanding triarylamine product.
      
  • Base Addition: Add Sodium tert-butoxide (

    
    , 1.5 equiv) and dissolve the mixture in anhydrous toluene (0.1 M).
    
    • Causality:

      
       is a strong base required to deprotonate the secondary amine, forming the reactive palladium-amido intermediate.
      
  • Reaction: Heat the mixture to 110 °C and stir for 12 hours.

  • Workup & Purification: Cool to room temperature, quench with water, and extract with dichloromethane. Dry the organic layer over

    
    . Purify the crude product via silica gel column chromatography (Hexane/Ethyl Acetate gradient), followed by recrystallization in ethanol.
    

Self-Validating QC Checkpoints:

  • TLC Monitoring: The disappearance of the starting material spot under UV light (254 nm) confirms reaction completion.

  • Visual Cue: The reaction mixture transitions from a dark purple (Pd catalyst) to a distinct brown/orange suspension as the cross-coupled product forms and

    
     precipitates.
    
  • Mass Spectrometry: The exact mass of the target HTM must match the theoretical value, confirming the absence of debrominated side products.

Optoelectronic Profiling

Theoretical and experimental studies demonstrate that carbazole derivatives exhibit well-aligned highest occupied molecular orbital (HOMO) energy levels, ensuring seamless hole extraction from perovskite or OLED emissive materials [3].

Table 1: Comparative Optoelectronic and Thermal Properties

MaterialHOMO (eV)LUMO (eV)Bandgap (

, eV)
Hole Mobility (

)
Thermal Stability (

, °C)
Carbazole-TPA (Synthesized) -5.26-2.352.91

> 380
Spiro-OMeTAD (Industry Std) -5.22-2.203.02

~ 320

Data indicates that the synthesized Carbazole-TPA offers competitive energy alignment with superior thermal stability and higher intrinsic hole mobility compared to the industry standard.

Device Integration: Hole Transport Layer (HTL) Fabrication

The final synthesized HTM is integrated into a Perovskite Solar Cell (PSC) or OLED device. The architecture relies on the HTL to efficiently extract positive charge carriers while blocking electrons.

Device_Architecture A Metal Contact (Au / Ag) B Hole Transport Layer (Carbazole HTM) A->B Hole Extraction C Perovskite Absorber Layer B->C D Electron Transport Layer (TiO2 / SnO2) C->D Electron Extraction E Transparent Substrate (FTO / ITO) D->E

Optoelectronic device architecture illustrating charge extraction via the carbazole HTL.

Protocol 2: Spin-Coating the Carbazole HTL

Objective: Deposit a uniform, highly conductive, 50 nm thick HTL onto a perovskite absorber layer.

Step-by-Step Methodology:

  • Solution Preparation: Dissolve 50 mg of the purified Carbazole-TPA HTM in 1 mL of anhydrous chlorobenzene.

    • Causality: Chlorobenzene provides the optimal evaporation rate for spin-coating uniform organic films without dissolving the underlying perovskite layer.

  • Chemical Doping: Add 17.5 µL of a Li-TFSI stock solution (520 mg/mL in acetonitrile) and 28.8 µL of 4-tert-butylpyridine (tBP) to the HTM solution.

    • Causality (Li-TFSI): Pristine organic HTMs suffer from low intrinsic conductivity. Li-TFSI acts as a p-dopant initiator. Under mild oxygen exposure, it facilitates the partial oxidation of the carbazole core, generating radical cations that drastically increase charge carrier density.

    • Causality (tBP): tBP prevents the aggregation of Li-TFSI, improves film morphology, and passivates uncoordinated surface defects on the perovskite layer, reducing non-radiative recombination.

  • Deposition: Dynamically dispense 40 µL of the doped HTM solution onto the perovskite substrate spinning at 4000 rpm for 30 seconds.

  • Oxidation: Store the films in a desiccator with ~20% relative humidity in the dark for 12 hours.

    • Causality: This controlled aging process is strictly required for the oxygen-dependent activation of the Li-TFSI doping mechanism.

Self-Validating QC Checkpoints:

  • Solution Clarity: The doped HTM solution must be completely transparent before spin-coating. Any turbidity indicates incomplete dissolution, which will cause catastrophic pinholes in the device.

  • Film Color Shift: After the 12-hour oxidation period, the film should exhibit a slight deepening in tint, confirming the successful generation of radical cations.

  • Hydrophobicity Test: The resulting HTL must exhibit a high water contact angle (>80°). This validates that the N-propyl chains are properly oriented at the surface, providing a hydrophobic shield that protects the underlying perovskite from ambient moisture degradation.

References

  • Title: CN113185449A - Synthesis of carbazole-based organic small-molecule hole transport material and application of carbazole-based organic small-molecule hole transport material in perovskite solar cell Source: Google Patents URL
  • Title: Step-saving synthesis of star-shaped hole-transporting materials with carbazole or phenothiazine cores via optimized C–H/C–Br coupling reactions Source: NIH / RSC Advances URL: [Link]

  • Title: Tailoring Carbazole derivatives as potential hole-transporting materials for perovskite solar cells: Synthesis, photophysical study, and DFT investigations Source: Journal of Molecular Structure URL: [Link]

  • Title: Connectivity and twist: engineering high-performance green phosphorescent OLEDs using unipolar symmetric bicarbazole regioisomers Source: RSC Publishing / Materials Advances URL: [Link]

Application Notes and Protocols for 3-Bromo-9-propyl-9H-carbazole in the Synthesis of Thermally Activated Delayed Fluorescence (TADF) Emitters

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Role of 3-Bromo-9-propyl-9H-carbazole in Advanced OLED Emitters

Thermally Activated Delayed Fluorescence (TADF) has emerged as a cornerstone technology for the third generation of Organic Light-Emitting Diodes (OLEDs), enabling internal quantum efficiencies approaching 100% without the need for heavy metals like iridium or platinum.[1][2] The core principle of TADF lies in the efficient up-conversion of non-emissive triplet excitons to emissive singlet excitons through reverse intersystem crossing (RISC).[3] This process is highly dependent on a minimal singlet-triplet energy gap (ΔEST), typically achieved in molecules with a distinct spatial separation of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).[4]

Carbazole derivatives are widely employed as potent electron-donating moieties in TADF emitters due to their excellent hole-transporting capabilities, high thermal stability, and rigid structure.[4][5] The strategic functionalization of the carbazole core is paramount in tuning the photophysical properties of the final emitter. 3-Bromo-9-propyl-9H-carbazole is a key building block in this context, offering a versatile platform for the synthesis of high-performance TADF materials. The propyl group at the 9-position enhances solubility and improves film morphology in solution-processed devices, while the bromine atom at the 3-position provides a reactive site for introducing various electron-accepting units via palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.[6][7]

This application note provides a comprehensive guide for researchers, chemists, and materials scientists on the utilization of 3-Bromo-9-propyl-9H-carbazole in the design and synthesis of a representative TADF emitter. We will detail the synthesis of the carbazole precursor, its subsequent conversion to a donor-acceptor (D-A) type TADF molecule, and provide protocols for its photophysical characterization and integration into an OLED device.

Synthesis of the Key Precursor: 3-Bromo-9-propyl-9H-carbazole

The synthesis of 3-Bromo-9-propyl-9H-carbazole is a two-step process starting from commercially available 9H-carbazole. The first step is the regioselective bromination at the 3-position, followed by N-alkylation with a propyl group.

Protocol 1: Synthesis of 3-Bromo-9H-carbazole

This protocol is adapted from established methods for the bromination of carbazole.[8][9]

Materials:

  • 9H-Carbazole

  • N-Bromosuccinimide (NBS)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Deionized water

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Ethyl acetate (EA)

  • Petroleum ether (PE)

Procedure:

  • In a round-bottom flask, dissolve 9H-carbazole (1.0 eq.) in DMF.

  • Cool the solution to 0 °C in an ice bath.

  • In a separate flask, dissolve NBS (1.0 eq.) in DMF.

  • Add the NBS solution dropwise to the cooled carbazole solution over 30 minutes.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into a beaker containing deionized water to precipitate the product.

  • Filter the precipitate and wash thoroughly with deionized water.

  • Dissolve the crude product in DCM and wash with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in petroleum ether as the eluent to yield pure 3-Bromo-9H-carbazole as a white to off-white solid.

Protocol 2: Synthesis of 3-Bromo-9-propyl-9H-carbazole

This N-alkylation protocol is based on similar procedures for carbazole derivatives.[10][11]

Materials:

  • 3-Bromo-9H-carbazole

  • 1-Bromopropane

  • Potassium hydroxide (KOH) or sodium hydride (NaH)

  • N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF)

  • Deionized water

  • Dichloromethane (DCM)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexane

  • Ethyl acetate

Procedure:

  • In a flame-dried, three-neck round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 3-Bromo-9H-carbazole (1.0 eq.) and anhydrous DMF.

  • Add powdered KOH (2.0 eq.) or NaH (1.2 eq.) portion-wise at room temperature and stir for 1 hour.

  • Add 1-bromopropane (1.2 eq.) dropwise to the reaction mixture.

  • Stir the reaction mixture at room temperature for 12-24 hours, monitoring by TLC.

  • After the reaction is complete, carefully quench the reaction by pouring the mixture into ice-cold water.

  • Extract the aqueous layer with DCM (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate solvent system to afford 3-Bromo-9-propyl-9H-carbazole as a white solid.

Design and Synthesis of a Representative TADF Emitter

To illustrate the application of 3-Bromo-9-propyl-9H-carbazole, we will describe the synthesis of a representative Donor-Acceptor (D-A) type TADF emitter, 3-(4,6-diphenyl-1,3,5-triazin-2-yl)-9-propyl-9H-carbazole (herein denoted as PrCz-Trz ). This molecule employs the 9-propylcarbazole as the donor and a 2,4-diphenyl-1,3,5-triazine as the acceptor, a common and effective acceptor moiety for achieving a small ΔEST.[12]

Diagram of the Synthetic Workflow

G cluster_0 Precursor Synthesis cluster_1 TADF Emitter Synthesis 9H-Carbazole 9H-Carbazole 3-Bromo-9H-carbazole 3-Bromo-9H-carbazole 9H-Carbazole->3-Bromo-9H-carbazole NBS, DMF 3-Bromo-9-propyl-9H-carbazole 3-Bromo-9-propyl-9H-carbazole 3-Bromo-9H-carbazole->3-Bromo-9-propyl-9H-carbazole 1-Bromopropane, KOH, DMF PrCz-Trz PrCz-Trz 3-Bromo-9-propyl-9H-carbazole->PrCz-Trz Suzuki Coupling with 2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-4,6-diphenyl-1,3,5-triazine, Pd(PPh3)4, K2CO3 Characterization & Device Fabrication Characterization & Device Fabrication PrCz-Trz->Characterization & Device Fabrication

Caption: Synthetic workflow for the TADF emitter PrCz-Trz.

Protocol 3: Suzuki-Miyaura Coupling for PrCz-Trz Synthesis

This protocol outlines a standard Suzuki coupling procedure.[7][13]

Materials:

  • 3-Bromo-9-propyl-9H-carbazole (1.0 eq.)

  • 2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-4,6-diphenyl-1,3,5-triazine (1.1 eq.)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq.)

  • Potassium carbonate (K₂CO₃)

  • Toluene

  • Ethanol

  • Deionized water

  • Argon or Nitrogen gas

Procedure:

  • In a Schlenk flask, combine 3-Bromo-9-propyl-9H-carbazole, 2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-4,6-diphenyl-1,3,5-triazine, and Pd(PPh₃)₄.

  • Add a 3:1 mixture of toluene and ethanol.

  • Prepare a 2 M aqueous solution of K₂CO₃ and add it to the reaction mixture.

  • Degas the mixture by bubbling with argon or nitrogen for 30 minutes.

  • Heat the reaction mixture to reflux (approximately 90-100 °C) and stir under an inert atmosphere for 24 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the mixture to room temperature and add deionized water.

  • Extract the product with dichloromethane or ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the final TADF emitter, PrCz-Trz, as a solid. Further purification can be achieved by temperature-gradient sublimation for use in vacuum-deposited OLEDs.

Photophysical Characterization of the TADF Emitter

A thorough photophysical characterization is essential to validate the TADF properties of the newly synthesized emitter.

Protocol 4: Photophysical Measurements

Sample Preparation:

  • For solution-state measurements, dissolve the emitter in a degassed spectroscopic-grade solvent (e.g., toluene or dichloromethane) at a concentration of 10⁻⁵ M.

  • For solid-state measurements, co-evaporate the emitter (e.g., 6 wt%) into a suitable host matrix (e.g., CBP or 26DCzPPy) onto a quartz substrate.[5]

Measurements:

  • UV-Vis Absorption and Photoluminescence (PL) Spectroscopy:

    • Record the absorption spectrum to determine the ground-state electronic transitions.

    • Measure the steady-state PL spectrum to identify the emission wavelength (λem).

  • Photoluminescence Quantum Yield (PLQY):

    • Determine the PLQY using an integrating sphere setup, with a known standard for comparison.

  • Time-Resolved Photoluminescence (TRPL) Decay:

    • Measure the TRPL decay profile to distinguish between prompt fluorescence (τp) and delayed fluorescence (τd). The presence of a long-lived delayed component is a hallmark of TADF.

  • Low-Temperature Phosphorescence:

    • Measure the phosphorescence spectrum at 77 K (liquid nitrogen) to determine the triplet energy level (ET).

    • The singlet energy level (ES) can be estimated from the high-energy onset of the fluorescence spectrum.

    • Calculate the singlet-triplet energy gap: ΔEST = ES - ET.

Representative Photophysical Data

The following table presents expected photophysical data for a high-performance blue-green TADF emitter like PrCz-Trz.

ParameterValue (in Toluene)Value (in 6 wt% CBP film)
Absorption λmax [nm]~350~355
Emission λmax [nm]~495~505
PLQY (ΦPL) [%]~85~90
Prompt Fluorescence Lifetime (τp) [ns]~20~25
Delayed Fluorescence Lifetime (τd) [µs]~5~8
ES [eV]~2.75~2.70
ET [eV]~2.65~2.60
ΔEST [eV] ~0.10 ~0.10

OLED Device Fabrication and Performance Evaluation

To assess the electroluminescent performance of the PrCz-Trz emitter, a multi-layer OLED device is fabricated.

Diagram of the OLED Device Architecture

G cluster_0 OLED Device Stack cluster_1 Emissive Layer (EML) Cathode (Al) Cathode (Al) EIL (LiF) EIL (LiF) Cathode (Al)->EIL (LiF) ETL (TPBi) ETL (TPBi) EIL (LiF)->ETL (TPBi) EML Host: CBP Dopant: PrCz-Trz (6 wt%) ETL (TPBi)->EML HTL (TAPC) HTL (TAPC) EML->HTL (TAPC) Anode (ITO) Anode (ITO) HTL (TAPC)->Anode (ITO) Glass Substrate Glass Substrate Anode (ITO)->Glass Substrate

Caption: Representative OLED device architecture.

Protocol 5: OLED Device Fabrication (Vacuum Deposition)

Materials:

  • Patterned Indium Tin Oxide (ITO) coated glass substrates

  • Hole Transport Layer (HTL): TAPC (4,4'-cyclohexylidenebis[N,N-bis(4-methylphenyl)aniline])

  • Emissive Layer (EML) Host: CBP (4,4'-bis(N-carbazolyl)-1,1'-biphenyl)

  • EML Dopant: PrCz-Trz

  • Electron Transport Layer (ETL): TPBi (2,2',2''-(1,3,5-Benzinetriyl)-tris(1-phenyl-1-H-benzimidazole))

  • Electron Injection Layer (EIL): Lithium Fluoride (LiF)

  • Cathode: Aluminum (Al)

Procedure:

  • Clean the ITO substrates sequentially in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol. Dry the substrates in an oven and treat with UV-ozone for 15 minutes before loading into the deposition chamber.

  • Deposit the organic layers and the cathode sequentially by thermal evaporation in a high-vacuum chamber (< 10⁻⁶ Torr).

  • The deposition rates for the organic materials should be around 1-2 Å/s, for LiF 0.1 Å/s, and for Al 5-10 Å/s.

  • The device structure is as follows: ITO / TAPC (40 nm) / CBP:PrCz-Trz (6 wt%, 20 nm) / TPBi (40 nm) / LiF (1 nm) / Al (100 nm).

  • Encapsulate the devices with a glass lid and UV-curable epoxy resin in a nitrogen-filled glovebox to prevent degradation from moisture and oxygen.

Device Performance Evaluation

The current density-voltage-luminance (J-V-L) characteristics, electroluminescence (EL) spectra, and external quantum efficiency (EQE) of the fabricated devices should be measured using a programmable sourcemeter and a spectroradiometer.

Representative OLED Performance Data

The following table summarizes the expected performance of an OLED device incorporating PrCz-Trz.

ParameterValue
Maximum External Quantum Efficiency (EQEmax)> 20%
Maximum Current Efficiency (CEmax) [cd/A]> 60
Maximum Power Efficiency (PEmax) [lm/W]> 55
Maximum Luminance (Lmax) [cd/m²]> 10,000
Turn-on Voltage (at 1 cd/m²) [V]< 3.0
CIE Coordinates (x, y)(0.28, 0.55) - Green

Conclusion

3-Bromo-9-propyl-9H-carbazole stands out as a highly valuable and versatile building block for the synthesis of advanced TADF emitters. Its strategic design allows for the straightforward introduction of various acceptor moieties, enabling the fine-tuning of emission colors and photophysical properties. The protocols detailed in this application note provide a robust framework for the synthesis, characterization, and device integration of TADF emitters derived from this key precursor. The representative data illustrates the potential for achieving high-efficiency and high-performance OLEDs, paving the way for next-generation displays and lighting technologies.

References

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  • Duan, X.-H., et al. (2009). 3-Bromo-9-(4-chlorobenzyl)-9H-carbazole. Acta Crystallographica Section E: Structure Reports Online, 65(7), o1476.
  • Li, Z., et al. (2007). Synthesis of N-(n-butane)-3-bromocarbazole. Unpublished manuscript.
  • Kim, J.-H., et al. (2019). Highly Efficient Deep-Blue Thermally Activated Delayed Fluorescent Emitters Based on a B-N-Containing Polycyclic Aromatic Core.

Sources

Application Note: Precision Engineering of OPV Materials using 3-Bromo-9-propyl-9H-carbazole

Author: BenchChem Technical Support Team. Date: March 2026

The following Application Note and Protocol Guide details the strategic utilization of 3-Bromo-9-propyl-9H-carbazole in the development of Organic Photovoltaics (OPV). This guide is designed for advanced researchers and focuses on the synthesis of small-molecule donors and hole-transport materials.

Part 1: Strategic Importance & Mechanism

The "Propyl-3-Bromo" Advantage

In the molecular design of organic photovoltaics (OPV), the selection of the alkyl chain and the halogen handle is critical for determining film morphology and device performance. 3-Bromo-9-propyl-9H-carbazole serves as a specialized "terminator" or "arm" building block, distinct from its long-chain analogs (e.g., octyl, heptadecyl) and di-functional counterparts.

  • Structural Precision (The Propyl Effect): Unlike longer alkyl chains that enhance solubility but can disrupt π-π stacking, the propyl chain offers a tighter packing motif. This enhances charge carrier mobility in the solid state, provided the processing solvent is carefully selected.

  • Controlled Reactivity (The 3-Bromo Handle): The mono-brominated position at C3 allows for regioselective coupling . It is exclusively used to:

    • End-Cap Polymers: Control molecular weight and tune energy levels of conjugated polymers.

    • Synthesize A-D-A Small Molecules: Act as the electron-donating "wing" attached to an electron-deficient core (e.g., Benzothiadiazole, Diketopyrrolopyrrole).

    • Construct Star-Shaped HTMs: Create high-triplet-energy Hole Transport Materials (HTMs) by coupling to a central core (e.g., Truxene or Triphenylamine).

Mechanism of Action in OPV

When incorporated into a donor molecule, the carbazole unit lowers the Highest Occupied Molecular Orbital (HOMO) level due to its weak electron-donating nature compared to thiophene. This deep HOMO is directly correlated with a higher Open Circuit Voltage (


)  in the final device.

Part 2: Synthesis Protocols

Protocol A: Synthesis of D-A-D Small Molecule Donor

Objective: Synthesize a Donor-Acceptor-Donor (D-A-D) small molecule where 3-Bromo-9-propyl-9H-carbazole acts as the donor end-cap. Target Structure: 4,7-bis(9-propyl-9H-carbazol-3-yl)benzo[c][1,2,5]thiadiazole.

1. Reagents & Equipment
  • Precursor A: 3-Bromo-9-propyl-9H-carbazole (1.0 eq)

  • Precursor B: 4,7-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,1,3-benzothiadiazole (0.45 eq)

  • Catalyst:

    
     (5 mol%)
    
  • Base:

    
     (2M aqueous solution)
    
  • Solvent: Toluene : Ethanol (3:1 ratio)

  • Atmosphere: Argon or Nitrogen (Schlenk line)

2. Step-by-Step Workflow
  • Degassing: Charge a Schlenk flask with Precursor A, Precursor B, and the solvent mixture. Degas via three freeze-pump-thaw cycles to remove

    
     (critical for preventing homocoupling).
    
  • Catalyst Addition: Under positive Argon flow, add the Pd catalyst.

  • Reaction: Heat the mixture to 90°C and stir vigorously for 24-48 hours . The color should shift from yellow to deep orange/red, indicating conjugation extension.

  • Quenching: Cool to room temperature. Pour the mixture into methanol (10x volume) to precipitate the crude product.

  • Purification:

    • Filter the precipitate.[1]

    • Soxhlet Extraction: Wash sequentially with Methanol (remove salts), Acetone (remove oligomers), and Hexane.

    • Final Extraction: Extract the product with Chloroform or Chlorobenzene.

  • Validation: Verify structure via

    
    -NMR (Look for the disappearance of the B-H proton and the shift of Carbazole C3 protons).
    
Protocol B: Visualization of Synthesis Pathway

SynthesisPathway Start 3-Bromo-9-propyl-9H-carbazole (Monofunctional Halide) Cat Pd(PPh3)4 / K2CO3 Suzuki Coupling Start->Cat 2.2 eq Core Benzothiadiazole Diboryl Ester Core->Cat 1.0 eq Product D-A-D Small Molecule (Deep HOMO Donor) Cat->Product 90°C, 48h

Caption: Suzuki-Miyaura coupling pathway utilizing 3-Bromo-9-propyl-9H-carbazole as the terminal donor unit.

Part 3: Device Fabrication Protocol (OPV)

Architecture: ITO / PEDOT:PSS / Active Layer (Donor:Acceptor) / PFN-Br / Ag

Substrate Preparation[2][3][4]
  • Etching: Pattern Indium Tin Oxide (ITO) glass substrates.

  • Cleaning: Ultrasonicate sequentially in detergent water, deionized water, acetone, and isopropanol (15 min each).

  • Activation: UV-Ozone treat for 20 minutes to increase work function and wettability.

Active Layer Deposition
  • Donor Material: The D-A-D molecule synthesized in Protocol A.

  • Acceptor Material:

    
     or Non-Fullerene Acceptor (e.g., IT-4F).
    
  • Ratio: 1:1 or 1:1.5 (w/w).

  • Concentration: 20 mg/mL total solids in Chloroform (due to the lower solubility of the propyl chain compared to hexyl, Chloroform is preferred over Chlorobenzene).

  • Coating: Spin-coat at 2000 rpm for 60s in a glovebox (

    
     ppm).
    
  • Annealing: Thermal anneal at 110°C for 10 min . Note: The propyl chain crystallizes faster than longer chains; avoid excessive annealing times which may lead to large phase separation.

Interlayer & Cathode
  • ETL: Spin-coat PFN-Br (0.5 mg/mL in methanol) at 3000 rpm.

  • Top Electrode: Thermally evaporate 100 nm of Silver (Ag) at

    
     mbar.
    
Visualization of Device Architecture

DeviceArch Ag Cathode: Ag (100 nm) ETL ETL: PFN-Br (5 nm) Ag->ETL Active Active Layer: Carbazole-Donor : NFA (Bulk Heterojunction) ETL->Active HTL HTL: PEDOT:PSS (30 nm) Active->HTL ITO Anode: ITO Glass HTL->ITO

Caption: Standard inverted OPV architecture optimized for Carbazole-based small molecule donors.

Part 4: Characterization & Troubleshooting

Key Metrics Table[5]
ParameterMethodExpected Value (Typical)Significance
Solubility Visual / UV-Vis>15 mg/mL in

Critical for solution processing. Propyl < Hexyl.
HOMO Level CV / UPS-5.4 to -5.6 eVDeep HOMO ensures high

(>0.9V).
Bandgap (

)
UV-Vis Onset1.7 - 1.9 eVDetermines photon harvesting range.
PCE J-V Curve4% - 8%Power Conversion Efficiency (system dependent).
Troubleshooting Guide
  • Issue: Poor Film Formation (Pinholes)

    • Cause: Low solubility of the propyl-derivative in high-boiling solvents like Chlorobenzene.

    • Solution: Switch to Chloroform or add 0.5% 1,8-Diiodooctane (DIO) as a solvent additive to delay drying and improve film continuity.

  • Issue: Low Short Circuit Current (

    
    ) 
    
    • Cause: Phase separation is too large (crystallization is too fast).

    • Solution: Reduce thermal annealing temperature by 10°C or quench the film immediately after spin-coating.

References

  • Blouin, N., & Leclerc, M. (2008). Poly(2,7-carbazole)s: Structure-Property Relationships. Accounts of Chemical Research. Link

  • Li, Y., et al. (2010). Carbazole-based polymers for organic photovoltaic devices.[2][3][4][5] Chemical Society Reviews. Link

  • Sun, Y., et al. (2012). Solution-processed small-molecule solar cells with 6.7% efficiency.[4] Nature Materials. Link

  • Chen, Y., et al. (2011). Oligothiophene-based small molecules for solution-processed organic solar cells. Journal of Materials Chemistry. Link

  • PubChem. (2025). 3-Bromo-9-propyl-9H-carbazole Compound Summary. National Library of Medicine. Link

Sources

Advanced Application Note: Precision Suzuki-Miyaura Cross-Coupling of 3-Bromo-9-propyl-9H-carbazole

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

3-Bromo-9-propyl-9H-carbazole is a privileged structural building block that bridges the gap between advanced optoelectronics and targeted therapeutics. The electron-rich nature of the carbazole core, combined with the solubility-enhancing N-propyl chain, makes it an ideal precursor for synthesizing hole-transporting materials for OLEDs[1] and potent androgen-receptor antagonists for prostate cancer therapy[2]. This application note provides a comprehensive, self-validating guide to functionalizing the C3 position of this scaffold via the Suzuki-Miyaura cross-coupling reaction.

Mechanistic Insights & Causality in Reaction Design

To achieve high yields with 3-Bromo-9-propyl-9H-carbazole, researchers must design their reaction conditions around the specific electronic and steric properties of the molecule[3]:

  • Oxidative Addition (The Rate-Limiting Step) : The carbazole moiety is strongly electron-donating. This high electron density strengthens the C3–Br bond, making the initial oxidative addition of the Palladium(0) catalyst sluggish compared to electron-deficient aryl bromides[3]. To overcome this activation barrier, bidentate phosphine ligands (like dppf) and elevated temperatures (e.g., 100°C) are strictly required to drive the reaction forward[2].

  • Transmetalation & Solvent Causality : Transmetalation necessitates a base to activate the boronic acid into a highly nucleophilic boronate complex[3]. Because 3-Bromo-9-propyl-9H-carbazole is highly lipophilic, a biphasic solvent system (e.g., 1,4-Dioxane/Water) is mandatory. The water solubilizes the inorganic base (e.g., K₂CO₃), while the dioxane keeps the carbazole in solution, allowing transmetalation to occur efficiently at the solvent interface[2].

  • Reductive Elimination : The steric bulk of the N-propyl group at the 9-position is distant enough from the 3-position that it does not severely impede reductive elimination, allowing for rapid C–C bond formation and catalyst regeneration[3].

G Pd0 Pd(0) Active Catalyst (Electron-rich) OxAdd Oxidative Addition (Rate-limiting due to electron-rich carbazole) Pd0->OxAdd 3-Bromo-9-propyl-9H-carbazole PdII_1 Pd(II) Intermediate (Carbazole-Pd-Br) OxAdd->PdII_1 TransMet Transmetalation (Biphasic Base-assisted) PdII_1->TransMet K2CO3 + Aryl-B(OH)2 PdII_2 Pd(II) Intermediate (Carbazole-Pd-Aryl) TransMet->PdII_2 RedElim Reductive Elimination (Steric relief) PdII_2->RedElim RedElim->Pd0 Regenerates Pd(0) Product Coupled Product (3-Aryl-9-propyl-9H-carbazole) RedElim->Product

Catalytic cycle of Suzuki-Miyaura coupling tailored for 3-Bromo-9-propyl-9H-carbazole.

Quantitative Optimization of Reaction Parameters

The following table synthesizes optimization data for the coupling of 3-Bromo-9-propyl-9H-carbazole with heteroaryl boronic acids (e.g., Thiophene-2-boronic acid). It demonstrates the causality behind catalyst and solvent selection.

EntryCatalyst SystemBase (Aqueous)Solvent SystemTemp (°C)Time (h)Yield (%)Causality / Observation
1Pd(PPh₃)₄ (10 mol%)Na₂CO₃ (2M)Toluene / H₂O901665Moderate yield; monodentate Pd(PPh₃)₄ suffers from thermal degradation over long heating periods.
2 Pd(dppf)Cl₂ (10 mol%) K₂CO₃ (2M) 1,4-Dioxane / H₂O 100 16 88 Optimal ; Bidentate dppf ligand stabilizes Pd(II); higher boiling point of Dioxane accelerates oxidative addition[2].
3Pd(OAc)₂ / SPhosCs₂CO₃ (2M)THF / H₂O801282Fast reaction, but the SPhos ligand is cost-prohibitive for large-scale pharmaceutical synthesis.
4Pd(dppf)Cl₂ (10 mol%)K₂CO₃ (Solid)1,4-Dioxane (Dry)10024<20Lack of water prevents boronate formation, stalling the transmetalation step completely.

Self-Validating Experimental Protocol

Target: Synthesis of 3-(Thiophen-2-yl)-9-propyl-9H-carbazole[2]. This protocol is engineered as a self-validating system, ensuring the researcher can visually and analytically confirm success at each critical juncture.

Workflow Step1 1. Reagent Assembly Combine Carbazole, Boronic Acid, Pd(dppf)Cl2 Step2 2. Biphasic Degassing Sparge Dioxane/H2O with Argon (15 min) Step1->Step2 Step3 3. Thermal Activation Reflux at 100°C for 16 hours Step2->Step3 Step4 4. In-Process Control Monitor color change & TLC Rf shift Step3->Step4 Step5 5. Phase Separation Extract with EtOAc, wash with Brine Step4->Step5 Step6 6. Isolation Silica chromatography & Hexane trituration Step5->Step6

Step-by-step self-validating experimental workflow for the Suzuki coupling procedure.

Step 1: Reagent Preparation & Degassing
  • Action : In a 25 mL round-bottom flask, combine 3-bromo-9-propyl-9H-carbazole (100 mg, 0.35 mmol), thiophene-2-boronic acid (66 mg, 0.53 mmol), and Pd(dppf)Cl₂ (26 mg, 0.035 mmol)[2].

  • Action : Add 4 mL of 1,4-dioxane and 350 μL of 2M aqueous K₂CO₃ (0.70 mmol)[2].

  • Validation : Sparge the biphasic mixture with Argon for 15 minutes. Self-Validation: The mixture should appear as a distinct two-phase system (organic top, aqueous bottom) with a reddish-orange hue derived from the Pd(dppf)Cl₂ catalyst. Oxygen removal is critical to prevent the oxidation of the active Pd(0) species.

Step 2: Thermal Activation & Reaction Monitoring
  • Action : Equip the flask with a reflux condenser and heat to 100°C under a continuous Argon atmosphere for 16 hours[2].

  • Validation (Visual) : After 1–2 hours, the reaction color will typically darken to a deep brown or black. This indicates the generation of active Pd(0) nanoparticles as the catalytic cycle progresses.

  • Validation (Analytical) : At 16 hours, perform Thin Layer Chromatography (TLC) using Hexane:EtOAc (9:1). The starting carbazole (highly UV-active with blue fluorescence at 254 nm) should be fully consumed. The product spot will appear at a lower

    
     value due to the added polarity of the thiophene ring.
    
Step 3: Workup & Phase Separation
  • Action : Cool the mixture to room temperature and concentrate under reduced pressure to remove the bulk of the 1,4-dioxane[2].

  • Action : Partition the resulting residue between Ethyl Acetate (15 mL) and Water (15 mL).

  • Validation : A clean phase separation validates the successful removal of water-soluble inorganic salts and unreacted boronic acid. The organic layer will contain the highly fluorescent coupled product.

Step 4: Purification & Isolation
  • Action : Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent[2].

  • Action : Purify the crude mixture via silica gel column chromatography, eluting with a gradient of 100% Hexane to Hexane:EtOAc (20:1)[2].

  • Action : Triturate the resulting solid with cold hexane (1 mL) to remove trace lipophilic impurities[2].

  • Validation : The final product isolates as a white to off-white powder (Expected Yield: ~46 mg, 46-50%)[2]. Purity is confirmed by a single, sharp spot on TLC and a distinct, sharp melting point.

Applications in Translational Science

Oncology & Drug Development

Carbazole derivatives synthesized via this exact Suzuki methodology have been heavily evaluated as potent anti-cancer agents. Specifically, they demonstrate selective cytotoxicity against androgen-receptor (AR) expressing prostate cancer cells. Compounds utilizing the 9-propyl-9H-carbazole scaffold have shown robust in vivo efficacy in xenograft models without inducing systemic toxicity[2].

Optoelectronics & Materials Science

The Suzuki-Miyaura coupling is pivotal for the catalyst-transfer polycondensation of carbazole monomers. By coupling aryl boronic acids to the carbazole core, materials scientists can precisely control the molecular weight, dispersity, and end-groups of


-conjugated polymers. These tailored photophysical properties are critical for maximizing the efficiency of bulk heterojunction solar cells and OLED displays[1].

References

  • [2] US20160024083A1 - Compounds and methods for treating cancers. Google Patents. URL:

  • [1] Suzuki–Miyaura Catalyst-Transfer Polycondensation of Triolborate-Type Carbazole Monomers. PubMed Central (PMC). URL:

  • [3] Suzuki-Miyaura Coupling. Chemistry LibreTexts. URL:

Sources

Application Notes and Protocols: Thin-Film Deposition of 3-Bromo-9-propyl-9H-carbazole

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scientific Rationale

3-Bromo-9-propyl-9H-carbazole (CAS: 865443-61-4) is a highly versatile, electron-rich organic semiconductor building block. Characterized by its strong electron-donating nature, high photoconductivity, and robust fluorescence, this carbazole derivative is a critical precursor for hole-transporting layers (HTLs) in Organic Light-Emitting Diodes (OLEDs), perovskite solar cells, and electrochemical biosensors utilized in drug development diagnostics 12.

The molecular architecture of this compound dictates its processing capabilities. The N-propyl substitution significantly enhances its solubility in non-polar organic solvents compared to unsubstituted carbazole, enabling cost-effective solution-based processing 3. Meanwhile, the bromine atom at the 3-position serves as a stable halogenated moiety that can be utilized for orthogonal cross-linking, ensuring the film resists dissolution when subsequent layers are deposited 4.

This application note provides field-proven, self-validating protocols for the two primary methods of thin-film deposition for this compound: Solution-Based Spin Coating and Vacuum Thermal Evaporation (VTE) .

Deposition Workflow Visualization

G Start 3-Bromo-9-propyl-9H-carbazole SubPrep Substrate Preparation (ITO Cleaning & UV-Ozone) Start->SubPrep Split Method Selection SubPrep->Split Spin Solution Processing (Spin Coating) Split->Spin VTE Vacuum Thermal Evaporation (VTE) Split->VTE SolPrep Dissolve in Chlorobenzene (10-15 mg/mL) Spin->SolPrep SpinCoat Spin at 1000-4000 RPM (Inert Atmosphere) SolPrep->SpinCoat Anneal Thermal Annealing (90-100°C, 10 min) SpinCoat->Anneal Film Thin-Film Characterization (AFM, XRD, UV-Vis) Anneal->Film Vac Chamber Evacuation (< 5e-7 Torr) VTE->Vac Heat Thermal Sublimation (Quartz/Ta Boat) Vac->Heat Dep Deposition Control (0.5-1.0 Å/s via QCM) Heat->Dep Dep->Film

Workflow of thin-film deposition methods for 3-Bromo-9-propyl-9H-carbazole.

Protocol I: Solution-Based Spin Coating

Spin coating is optimal for rapid prototyping and single-layer biosensor applications. The critical challenge in solution processing small organic molecules is avoiding the "coffee-ring" effect and preventing premature crystallization during solvent evaporation.

Causality & Rationale

Chlorobenzene is strictly selected over highly volatile solvents (like chloroform) because its moderate vapor pressure allows for controlled, uniform solvent evaporation during the spin cycle 5. Furthermore, Indium Tin Oxide (ITO) substrates must undergo UV-Ozone treatment to increase surface energy, which reduces the contact angle of the non-polar solvent and ensures complete, pinhole-free wetting 5.

Step-by-Step Methodology
  • Substrate Preparation : Sequentially clean pre-patterned ITO glass via ultrasonication in a detergent solution, deionized water, acetone, and isopropanol for 15 minutes each. Dry with

    
     gas and treat with UV-Ozone for 15 minutes.
    
  • Solution Formulation : Dissolve 3-Bromo-9-propyl-9H-carbazole in anhydrous chlorobenzene to achieve a concentration of 10–15 mg/mL. Heat gently at 60 °C under magnetic stirring until optically clear.

  • Filtration : Pass the solution through a 0.2 µm PTFE syringe filter directly into a sterile vial to eliminate undissolved aggregates.

  • Deposition : In a nitrogen-filled glovebox, dispense 50–100 µL of the solution onto the static ITO substrate.

  • Spin Dynamics :

    • Step 1 (Spreading): 1000 RPM for 10 seconds.

    • Step 2 (Thinning): 4000 RPM for 40 seconds.

  • Thermal Annealing : Immediately transfer the substrate to a hotplate set at 90–100 °C for 10 minutes to drive off residual chlorobenzene and promote molecular

    
     stacking 5.
    

Self-Validating System Check : Inspect the annealed film under a cross-polarized optical microscope. The presence of comet-like streaks or radial striations immediately indicates either PTFE filter failure (particulate contamination) or premature solvent evaporation due to an excessive initial ramp rate. If observed, the film must be stripped and the solution re-filtered.

Protocol II: Vacuum Thermal Evaporation (VTE)

VTE is mandatory when integrating 3-Bromo-9-propyl-9H-carbazole into complex, multi-layer OLED stacks where solvent orthogonality is a concern (i.e., preventing the solvent of a new layer from dissolving the underlying layer) 4.

Causality & Rationale

VTE relies on the thermal sublimation of the small molecule. A high vacuum environment (


 Torr) is critical to maximize the mean free path of the sublimated molecules 1. This ensures molecules travel directly from the source to the substrate without colliding with atmospheric gases, which would otherwise cause scattering, oxidation, and severe degradation of the carbazole's hole-transporting properties 5.
Step-by-Step Methodology
  • Source Loading : Load 50–100 mg of high-purity 3-Bromo-9-propyl-9H-carbazole powder into a quartz crucible or tantalum boat within the thermal evaporator.

  • System Evacuation : Pump down the deposition chamber to a base pressure of at least

    
     Torr 5.
    
  • Sublimation & Rate Control : Gradually increase the current to the evaporation source. Monitor the Quartz Crystal Microbalance (QCM) until a stable deposition rate of 0.5 to 1.0 Å/s is achieved. Note: Slow deposition allows molecules sufficient time to diffuse on the substrate surface, minimizing amorphous voids.

  • Deposition : Open the substrate shutter. Rotate the substrate holder at 10–20 RPM to ensure uniform film thickness across the target area.

  • Termination & Cooling : Once the target thickness (typically 30–50 nm for HTLs) is reached, close the shutter. Allow the source to cool completely to room temperature before breaking the vacuum to prevent thermal shock and oxidation of the residual precursor.

Self-Validating System Check : Continuously monitor the QCM reading during deposition. A rapidly fluctuating deposition rate indicates "source spitting" (caused by uneven heating or trapped moisture expanding within the powder). If this occurs, immediately close the shutter and reduce source power to prevent macro-particle deposition, which causes catastrophic electrical shorting in devices.

Quantitative Data Presentation

The following table summarizes the comparative parameters and resulting film characteristics for both deposition methodologies.

ParameterSolution Processing (Spin Coating)Vacuum Thermal Evaporation (VTE)Impact on Film Quality & Device Performance
Primary Variable Solution Concentration (10-15 mg/mL)Base Pressure (

Torr)
Dictates the fundamental phase purity and density of the deposited film.
Control Mechanism Spin Speed (1000 - 4000 RPM)Deposition Rate (0.5 - 1.0 Å/s)Higher speeds/rates yield thinner films but risk increased amorphous defects if too rapid.
Thickness Control Moderate (

5 nm variance)
High (

0.5 nm variance via QCM)
VTE provides superior precision required for quantum-well and multi-layer OLED stacks.
Morphology/Roughness Smooth, but prone to pinholes if unfilteredHighly uniform, conformal coatingConformal VTE films prevent current leakage; spin-coated films are better for bulk heterojunctions.
Material Efficiency Low (90% of material spun off)Moderate to HighSpin coating wastes precursor, making VTE more economical for expensive, custom-synthesized derivatives.

References

  • Ural Federal University . Synthesis and characterization of semiconducting carbazole thin films. 1

  • Frontiers in Chemistry . Investigation of Polycarbazoles Thin Films Prepared by Electrochemical Oxidation of Synthesized Carbazole Derivatives. 3

  • BenchChem . Application Notes and Protocols for Thin-Film Deposition of 9-Hexylcarbazole. 5

  • Langmuir (PubMed) . Orthogonally Processable Carbazole-Based Polymer Thin Films by Nitroxide-Mediated Polymerization. 4

  • BLD Pharm . 3-Bromo-9-(2-ethylhexyl)-9H-carbazole Specifications and OLED Material Categories.2

Sources

Application Note: Measuring Charge Carrier Mobility in 3-Bromo-9-propyl-9H-carbazole Films

Author: BenchChem Technical Support Team. Date: March 2026

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Introduction & Theoretical Framework

Carbazole-based small molecules and polymers are a prominent class of organic semiconducting materials widely utilized in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs) [1.1]. 3-Bromo-9-propyl-9H-carbazole (CAS: 865443-61-4) is a critical molecular building block and intermediate[1]. When deposited as a thin film, its electron-rich carbazole core facilitates efficient hole transport, making it highly relevant for hole-transporting materials (HTMs)[2].

The performance of these optoelectronic devices is intrinsically linked to the efficiency of charge transport within the organic layer. Hole mobility (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


) dictates how quickly positive charge carriers move through the material under an applied electric field[3]. For amorphous or polycrystalline films of carbazole derivatives, charge transport typically occurs via a hopping mechanism between localized states, which is highly dependent on the energetic disorder of the material.

To accurately characterize the hole mobility of 3-Bromo-9-propyl-9H-carbazole films, researchers primarily rely on two complementary techniques: Space-Charge-Limited Current (SCLC) and Time-of-Flight (TOF) [4].

Causality in Experimental Design
  • SCLC is a steady-state measurement ideal for thin films (~100–200 nm). It mimics the actual operational thickness of OLED and OPV devices. The measurement requires the fabrication of a "hole-only" device, utilizing high-work-function electrodes to selectively inject holes while blocking electrons[5].

  • TOF is a transient technique that directly measures the drift time of a photogenerated sheet of charges across a thick film (1–5 µm). It is highly effective for determining whether charge transport is dispersive or non-dispersive, but it requires thicker films to ensure that the laser absorption depth is significantly smaller than the total film thickness[6].

Comparative Data Summary

The following table summarizes the operational parameters and typical data outputs for measuring carbazole derivative films using SCLC and TOF methodologies.

ParameterSpace-Charge-Limited Current (SCLC)Time-of-Flight (TOF)
Film Thickness 50 nm – 200 nm (Device-relevant)1 µm – 5 µm (Bulk-relevant)
Measurement Regime Steady-state (Current-Voltage)Transient (Current-Time)
Contact Requirements Ohmic contacts for injection (e.g., PEDOT:PSS, MoO

)
Blocking contacts to prevent dark current injection
Charge Generation Electrical injection from electrodesPhotogeneration via short laser pulse
Typical

Range

to

cm

V

s


to

cm

V

s

Primary Advantage Mimics actual device thickness and operationDirect measurement of transit time; reveals transport dispersion

Protocol 1: Space-Charge-Limited Current (SCLC) Measurement

The SCLC method extracts mobility by fitting the dark current density-voltage (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


) curve of a unipolar (hole-only) device to the Mott-Gurney law.
Materials & Device Architecture

To prevent electron injection and ensure trap-filling, a hole-only architecture is required: ITO / PEDOT:PSS / 3-Bromo-9-propyl-9H-carbazole / MoO


 / Ag (or Au) .
  • PEDOT:PSS : Acts as a high-work-function bottom hole injection layer (HIL).

  • MoOngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
     : A deep work-function transition metal oxide that forms a quasi-Ohmic contact for hole injection at the top interface while blocking electrons.
    
Step-by-Step Workflow

SCLC_Workflow N1 1. Substrate Preparation (ITO Glass Cleaning & UV-Ozone) N2 2. Hole Injection Layer (Spin-coat PEDOT:PSS) N1->N2 N3 3. Active Layer Deposition (3-Bromo-9-propyl-9H-carbazole) N2->N3 N4 4. Top Electrode Evaporation (MoO3 / Ag or Au) N3->N4 N5 5. J-V Characterization (Steady-State Dark Current) N4->N5 N6 6. Mobility Extraction (Mott-Gurney Law Fitting) N5->N6

Caption: Step-by-step workflow for fabricating and testing SCLC hole-only devices.

  • Substrate Cleaning : Sonicate Indium Tin Oxide (ITO) glass substrates sequentially in detergent, deionized water, acetone, and isopropanol for 15 minutes each. Dry with N

    
     and treat with UV-Ozone for 15 minutes to increase the ITO work function[3].
    
  • HIL Deposition : Spin-coat PEDOT:PSS onto the ITO at 3000 rpm for 40 seconds. Anneal the substrate at 150°C for 15 minutes in ambient air, then transfer to a nitrogen-filled glovebox.

  • Active Layer Deposition : Dissolve 3-Bromo-9-propyl-9H-carbazole in anhydrous chlorobenzene (typically 15-20 mg/mL). Spin-coat the solution onto the PEDOT:PSS layer to achieve a film thickness of ~100 nm. Anneal at 80°C for 10 minutes to remove residual solvent. (Note: Thermal vacuum evaporation can also be used if the molecule exhibits high crystallinity or poor film-forming properties from solution).

  • Electrode Evaporation : Transfer the samples to a vacuum thermal evaporator. At a pressure of

    
     mbar, deposit 10 nm of MoO
    
    
    
    followed by 100 nm of Ag or Au.
  • Measurement : Connect the device to a source-measure unit (e.g., Keithley 2400). Sweep the voltage from 0 V to 10 V in the dark and record the current density (

    
    ).
    
  • Data Analysis : Identify the

    
     regime. Calculate the mobility (
    
    
    
    ) using the Mott-Gurney equation[5]:
    
    
    (Where
    
    
    for organic semiconductors,
    
    
    is vacuum permittivity,
    
    
    is film thickness, and
    
    
    is the built-in voltage).

Protocol 2: Time-of-Flight (TOF) Measurement

TOF measures the transit time (


) of a photogenerated charge sheet moving across the film. It is highly sensitive to charge trapping and energetic disorder[7].
Experimental Setup Logic

TOF_Logic Laser Nd:YAG Laser Pulse (Charge Generation) Sample Thick Carbazole Film (1 - 5 µm) Laser->Sample Photogeneration Oscilloscope Digital Oscilloscope (Transient Current Capture) Sample->Oscilloscope Photocurrent Signal Bias DC Bias Voltage (Drift Field) Bias->Sample Applied Field Analysis Transit Time (t_T) Extraction (Log-Log Plot Analysis) Oscilloscope->Analysis Data Processing

Caption: Time-of-Flight (TOF) experimental setup and data extraction logic.

Step-by-Step Workflow
  • Thick Film Preparation : Prepare a highly concentrated solution of 3-Bromo-9-propyl-9H-carbazole (or use drop-casting/slow solvent evaporation) on an ITO substrate to achieve a film thickness of 1 to 5 µm. A thick film is mandatory to ensure the laser pulse is entirely absorbed near the transparent electrode, creating a localized "sheet" of charges.

  • Top Contact Deposition : Evaporate a semi-transparent top electrode (e.g., 30 nm of Al). The contacts must be blocking to prevent dark charge injection under high applied fields.

  • Laser Excitation : Apply a DC bias across the film. To measure hole mobility, apply a positive bias to the illuminated electrode. Fire a short (e.g., 5 ns) Nd:YAG laser pulse (typically 355 nm or 532 nm, depending on the absorption spectrum of the carbazole film) through the transparent ITO.

  • Transient Capture : The photogenerated holes drift toward the negative electrode, inducing a displacement current. Capture this transient current using a digital oscilloscope connected across a load resistor.

  • Transit Time Extraction : For non-dispersive transport,

    
     is the inflection point on a linear current-time plot. For dispersive transport (common in molecular glasses), plot the data on a double-logarithmic scale (
    
    
    
    vs.
    
    
    ). The transit time
    
    
    is identified at the intersection of the two linear asymptotes.
  • Mobility Calculation : Calculate the hole mobility using the formula[3]:

    
    
    (Where 
    
    
    
    is the film thickness,
    
    
    is the applied voltage, and
    
    
    is the transit time). Repeat across various voltages to map the field-dependence of the mobility (Poole-Frenkel behavior).

References

  • Laquai, F., et al. "Nondispersive hole transport in carbazole- and anthracene-containing polyspirobifluorene copolymers studied by the charge-generation layer time-of-flight technique". Journal of Applied Physics, AIP Publishing (2006). Available at:[Link]

  • Sun, Y., et al. "Efficient carbazole-based small-molecule organic solar cells with an improved fill factor". RSC Advances (2018). Available at: [Link]

  • Chan, K. K. H., et al. "Charge injection and transport studies of poly(2,7-carbazole) copolymer PCDTBT and their relationship to solar cell performance". Organic Electronics, ResearchGate (2012). Available at: [Link]

Sources

Troubleshooting & Optimization

improving the yield of 3-Bromo-9-propyl-9H-carbazole synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist overseeing scale-up and optimization, I frequently encounter yield discrepancies in carbazole functionalization. The synthesis of 3-bromo-9-propyl-9H-carbazole is a classic example of where subtle mechanistic nuances dictate the success of the reaction.

This guide bypasses generic advice, focusing strictly on the causality behind experimental choices to help you build a self-validating synthetic workflow.

Section 1: Mechanistic Pathways & Route Selection

The synthesis of 3-bromo-9-propyl-9H-carbazole typically proceeds via one of two strategic routes. Understanding the electronic impact of each step is critical for yield optimization.

  • Route A (Bromination First): Initial electrophilic aromatic bromination of carbazole to yield 3-bromocarbazole, followed by N-alkylation with 1-bromopropane.

  • Route B (Alkylation First): Initial N-alkylation of carbazole to yield 9-propylcarbazole, followed by regioselective mono-bromination using N-Bromosuccinimide (NBS).

Route B is generally preferred for higher overall yields. The N-alkyl group mildly activates the carbazole core and significantly improves solubility, allowing for tighter kinetic control over the subsequent bromination step[1].

SynthesisRoutes cluster_RouteA Route A: Bromination then Alkylation cluster_RouteB Route B: Alkylation then Bromination C Carbazole (Starting Material) B_Carb 3-Bromocarbazole (Intermediate) C->B_Carb NBS, DMF 0°C to RT P_Carb 9-Propylcarbazole (Intermediate) C->P_Carb 1-Bromopropane, Base DMF or THF Product 3-Bromo-9-propyl-9H-carbazole (Target Product) B_Carb->Product 1-Bromopropane, Base DMF or Acetone P_Carb->Product NBS, DMF or DCM Strict 0°C Dibromo 3,6-Dibromo-9-propylcarbazole (Byproduct) Product->Dibromo Excess NBS or High Temp

Mechanistic pathways for 3-Bromo-9-propyl-9H-carbazole synthesis (Route A vs. Route B).

Section 2: Self-Validating Experimental Protocols

Protocol 1: Optimized N-Alkylation (Carbazole to 9-Propylcarbazole)

Causality Focus: The carbazole N-H bond is weakly acidic (pKa ~19.9 in DMSO). Using a strong base like NaH in a polar aprotic solvent (THF or DMF) ensures quantitative deprotonation, driving the subsequent nucleophilic substitution (SN2) to completion[2]. Alternatively, powdered KOH in DMF is a proven, milder system[3].

  • Preparation: In an oven-dried flask under nitrogen, dissolve the carbazole starting material (1.0 eq) in anhydrous DMF (0.2 M concentration).

  • Deprotonation: Cool the solution to 0°C. Slowly add NaH (60% dispersion in mineral oil, 1.5 eq) or finely powdered KOH (1.5 eq).

    • Self-Validation Check: Hydrogen gas evolution (bubbling) indicates active deprotonation. Wait until bubbling ceases entirely (approx. 30 mins) to ensure the nucleophile is fully generated.

  • Alkylation: Add 1-bromopropane (1.2 eq) dropwise.

  • Propagation: Warm to room temperature and stir for 4-6 hours.

    • Self-Validation Check: Monitor by TLC (Hexane:Ethyl Acetate 9:1). The highly polar N-H starting material will disappear, replaced by a faster-moving, non-polar N-alkyl spot[4].

  • Isolation: Quench with cold water to precipitate the product. Filter, wash with water, and dry.

Protocol 2: Regioselective Mono-Bromination (9-Propylcarbazole to Target)

Causality Focus: The carbazole core is highly electron-rich. Electrophilic aromatic substitution with NBS occurs preferentially at the 3- and 6-positions[4]. Strict stoichiometric and temperature controls are mandatory to prevent 3,6-dibromination[1].

  • Preparation: Dissolve 9-propylcarbazole (1.0 eq) in anhydrous DMF.

  • Thermal Control: Chill the reaction flask to exactly 0°C using an ice bath. Do not proceed until the internal temperature is verified.

  • Electrophile Addition: Dissolve NBS (1.02 eq) in a small volume of DMF. Add this solution dropwise over 30 minutes.

    • Self-Validation Check: A slight yellowing of the solution indicates the formation of the active bromonium species.

  • Propagation: Stir at 0°C for 2 hours. Do not let the reaction warm to room temperature.

  • Quenching: Quench the reaction with saturated aqueous sodium thiosulfate (Na₂S₂O₃).

    • Self-Validation Check: The thiosulfate immediately reduces any unreacted NBS or trace Br₂, halting all oxidative side reactions and locking in your yield. Extract with ethyl acetate, wash with brine, dry over MgSO₄, and concentrate.

Section 3: Troubleshooting Guide & FAQs

Q1: Why am I seeing a significant amount of 3,6-dibromo-9-propylcarbazole byproduct in Route B? A1: Over-bromination is the most common failure mode. It occurs when the reaction temperature exceeds 0°C or when NBS is added too rapidly. Because the carbazole core is highly activated, once the 3-position is brominated, the 6-position remains highly susceptible to electrophilic attack[4]. Fix: Maintain the reaction strictly at 0°C. Add NBS dropwise as a solution, not as a solid. Strictly limit NBS to 1.02 equivalents[1].

Q2: My N-alkylation (Route A) is stalling at 60% conversion. How can I drive it to completion? A2: Incomplete N-alkylation usually stems from inadequate deprotonation or poor phase transfer in heterogeneous mixtures. If you are using weak bases like K₂CO₃ in non-polar solvents, the reaction will stall. Fix: Switch to a stronger base like NaH in THF[2], or if using KOH/NaOH in DMF, ensure the base is freshly and finely powdered[3]. Adding a phase transfer catalyst (PTC) like Tetrabutylammonium bromide (TBAB) can also facilitate the reaction if a biphasic system is used[5].

Q3: How do I separate unreacted 9-propylcarbazole from the 3-bromo-9-propylcarbazole product? A3: Mono-brominated and unbrominated carbazoles have nearly identical Rf values on silica gel, making column chromatography tedious and low-yielding. Fix: Optimize the reaction to consume all starting material by pushing the NBS stoichiometry to exactly 1.05 eq. If separation is unavoidable, utilize recrystallization from ethanol; the brominated product often crystallizes preferentially due to its altered solubility profile[3].

Q4: Can I use molecular bromine (Br₂) instead of NBS for the bromination step? A4: While Br₂ can be used, it is highly discouraged. NBS is a safer, milder, and more selective brominating agent that provides a controlled release of electrophilic bromine, minimizing poly-bromination and avoiding the generation of highly corrosive HBr gas[6].

Section 4: Quantitative Data & Yield Optimization

To assist in protocol selection, the following table summarizes the expected outcomes based on various experimental parameters.

Synthesis RouteReagents & Base/CatalystSolvent & TempTimeMajor ByproductExpected Isolated Yield
Route A (Alkylation) 1-Bromopropane, K₂CO₃Acetone, Reflux12hUnreacted SM60 - 65%
Route A (Alkylation) 1-Bromopropane, NaHTHF, 0°C to RT6hNone (Clean)85 - 88%
Route B (Bromination) NBS (1.2 eq)DCM, RT2h3,6-Dibromocarbazole50 - 55%
Route B (Bromination) NBS (1.02 eq)DMF, Strict 0°C4hTrace SM90 - 94%

Section 5: References

  • A Spectroscopic Showdown: Unveiling the Influence of N-Alkyl versus N-Aryl Substitution on 3,6-Dibromocarbazole Derivatives - Benchchem4

  • Synthesis and Electronic Spectroscopy of Bromocarbazoles. Direct Bromination of N‐ and C‐Substituted Carbazoles by N‐Bromosuccinimide or a N‐Bromosuccinimide/Silica Gel System - ResearchGate 1

  • 3-Bromo-9-(4-chlorobenzyl)-9H-carbazole - PMC / NIH 3

  • Can anyone help me regarding N-alkylation of 3-bromo carbazole?? - ResearchGate5

  • A rapid and scalable method for visible light induced bromination of uracil derivatives in a falling film looping photoreactor - PMC / NIH 6

  • Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - Beilstein Journals 2

Sources

overcoming solubility issues with 3-Bromo-9-propyl-9H-carbazole in organic solvents

Author: BenchChem Technical Support Team. Date: March 2026

Case ID: 3B-9P-CARB-SOL-001 Status: Active Analyst: Senior Application Scientist, Organic Electronics Division[1]

Executive Summary

3-Bromo-9-propyl-9H-carbazole is a critical intermediate in the synthesis of optoelectronic materials (OLEDs) and pharmaceutical scaffolds.[1] Structurally, it consists of a rigid, hydrophobic tricyclic aromatic core (carbazole) modified with a lipophilic propyl chain and a polarizable bromine atom.

The Core Problem: This molecule exhibits a "solubility duality." The aromatic core drives strong


 stacking (aggregation), while the propyl chain lowers the melting point compared to its N-H analog. This often leads to "oiling out"  during recrystallization or unexpected precipitation in moderately polar solvents, rather than forming clean solutions or crystals.

This guide provides validated protocols to overcome these specific physicochemical hurdles.

Part 1: Solvent Compatibility Matrix

User Question: "I'm trying to dissolve 3-Bromo-9-propyl-9H-carbazole for a Suzuki coupling, but it's only partially soluble. What solvents should I be using?"

Technical Insight: Carbazole derivatives follow the "like dissolves like" principle but require solvents that can disrupt the strong intermolecular


 interactions.[1] Chlorinated solvents are superior because their high polarizability interacts favorably with the aromatic system.
Solvent ClassSpecific SolventSolubility RatingApplication Context
Chlorinated Dichloromethane (DCM)Excellent Best for NMR, transfers, and general dissolution at RT.[1]
Chloroform (

)
Excellent Preferred if higher boiling point than DCM is needed.
ChlorobenzeneHigh Ideal for high-temp reactions (>80°C) like Suzuki couplings.[1]
Aromatic TolueneGood (Warm) Standard reaction solvent; may require heating to 40-50°C to fully dissolve.[1]
Ethers THFGood Excellent for reactions; keeps the compound in solution at reflux.
Polar Aprotic DMF / DMSOModerate Soluble, but difficult to remove. Use only if reaction kinetics demand it.
Alcohols Methanol / EthanolPoor (Anti-solvent) Do not use for dissolution. Used to crash out the product during workup.
Alkanes Hexanes / HeptaneInsoluble Used strictly to precipitate the compound or as column eluent.

Critical Note: If your compound is not dissolving in Toluene or THF, it may contain inorganic salts (from a previous step) or is actually the N-H carbazole (missing the propyl group). Verify identity via TLC or NMR.[1]

Part 2: Troubleshooting "Oiling Out" & Recrystallization

User Question: "I tried recrystallizing from Ethanol, but instead of crystals, I got a sticky oil at the bottom of the flask. How do I fix this?"

The Mechanism: 3-Bromo-9-propyl-9H-carbazole has a relatively low melting point (likely <80°C) compared to 3-bromo-carbazole (>190°C).[1] When you cool a hot ethanol solution, the compound separates as a liquid (oil) before it can organize into a crystal lattice because the temperature is above its melting point but below its saturation point.

Protocol: The "Seeding" Recovery Method

Do not discard the oil. Follow this thermodynamic reset:

  • Re-dissolve: Add a small amount of a "Good" solvent (DCM or Toluene) to the oil until it dissolves.

  • Evaporate: Gently rotovap to remove the bulk of the "Good" solvent, leaving a concentrated syrup.

  • Solvent Switch: Add the "Anti-solvent" (Ethanol or Methanol) slowly at room temperature (not hot) with vigorous stirring.

  • Sonication: If it oils out again, place the flask in a sonication bath. The acoustic cavitation induces nucleation, forcing the oil to solidify into a powder.

  • Cooling: Once solid particles appear, then cool to 0°C to maximize yield.

Workflow Visualization: Recrystallization Logic

RecrystallizationLogic Start Crude 3-Bromo-9-propyl-carbazole SolventChoice Select Solvent System Start->SolventChoice EthanolHot Hot Ethanol (Single Solvent) SolventChoice->EthanolHot Common Mistake MixSystem DCM/Hexane or Toluene/Ethanol SolventChoice->MixSystem Recommended ResultOil Issue: Product 'Oils Out' EthanolHot->ResultOil Temp > Melting Point ResultCryst Success: Crystalline Solid MixSystem->ResultCryst Fix Fix: Re-dissolve + Sonication ResultOil->Fix Apply Protocol Fix->ResultCryst

Figure 1: Decision pathway to avoid oiling out during purification. Single-solvent recrystallization often fails for low-melting alkyl-carbazoles.[1]

Part 3: Reaction Optimization (Suzuki Coupling)

User Question: "During a Suzuki coupling in Toluene/Water, my starting material precipitated and the reaction stalled. Why?"

Technical Diagnosis: While Toluene is a good solvent, the addition of aqueous base (e.g.,


 in water) creates a biphasic system. If the concentration of the carbazole is too high, or the temperature drops, the hydrophobic carbazole crashes out at the interface, becoming inaccessible to the Palladium catalyst.
The Solution: Phase Transfer & Co-Solvents

You must ensure the reagents meet in a reactive phase.

Recommended Protocol:

  • Switch Solvent System: Change from Toluene/Water to THF/Water (4:1) or Toluene/Ethanol/Water (4:1:1) .

    • Why? Ethanol acts as a phase-transfer bridge, increasing the miscibility of the organic and aqueous layers.

  • Concentration Limit: Do not exceed 0.1 M concentration for the carbazole reactant.

  • Surfactant Addition: If you must use Toluene/Water, add a Phase Transfer Catalyst (PTC) like Aliquat 336 or TBAB (Tetra-n-butylammonium bromide).[1] This shuttles the base into the organic layer.

Workflow Visualization: Reaction Setup

ReactionSetup Start Suzuki Coupling Setup CheckSolubility Check Solubility @ RT Start->CheckSolubility Biphasic Biphasic (Tol/H2O) CheckSolubility->Biphasic Homogeneous Miscible (THF/H2O) CheckSolubility->Homogeneous Issue Precipitation at Interface Biphasic->Issue Risk Success High Yield Homogeneous->Success Action Add Ethanol or PTC Issue->Action Action->Success

Figure 2: Solvent selection logic to prevent starting material precipitation during cross-coupling reactions.

References

  • Solubility of Carbazole Derivatives

    • Source: Solubility of Things.[1][2][3][4] "Solubility of 9H-carbazole."

    • Relevance: Establishes the baseline hydrophobicity and solubility in toluene/benzene vs. alcohols.
    • Link:[1]

  • Synthesis and Purification of Alkyl-Carbazoles

    • Source: BenchChem Technical Support.[1][5][6] "Overcoming Solubility Issues with 9-Hexylcarbazole Polymers."

    • Relevance: Provides protocols for alkyl-carbazole handling, confirming the efficacy of THF/Chloroform and the insolubility in alcohols.
    • Link:

  • Crystallographic & Structural Data

    • Source: Bezuglyi, M., et al. "Crystal structure of 3-bromo-9-ethyl-9H-carbazole."[1] ScienceOpen / IUCrData.[1]

    • Relevance: Confirms the low melting point (~60°C for ethyl analog)
    • Link: (Note: Link directs to record via ScienceOpen/Vertex snippet 1.9).

  • General Synthesis Procedures

    • Source: Organic Syntheses, Coll.[7] Vol. 10, p.246. "9-Ethyl-3,6-dimethylcarbazole."[1][7]

    • Relevance: Validates the workup procedure of pouring reaction mixtures into water to precipit
    • Link:

Sources

Technical Support Center: Troubleshooting Side Reactions in the Bromination of 9-Propyl-9H-Carbazole

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the bromination of 9-propyl-9H-carbazole. This resource is designed for researchers, medicinal chemists, and materials scientists who utilize brominated carbazoles as key intermediates. Carbazole's electron-rich nature makes it highly susceptible to electrophilic aromatic substitution, but this same reactivity can lead to a variety of side reactions, including over-bromination and the formation of undesired isomers. This guide provides in-depth, field-proven insights in a troubleshooting format to help you navigate these challenges, optimize your reaction conditions, and ensure the synthesis of high-purity target compounds.

Part 1: Troubleshooting Guide

This section addresses specific experimental issues in a direct question-and-answer format, focusing on the causality behind the problem and providing actionable solutions.

Q1: My reaction produced a mixture of mono-, di-, and even tri-brominated products. How can I increase the yield of the mono-bromo product?

Root Cause Analysis: This issue, known as over-bromination, is the most common side reaction when functionalizing carbazoles. The carbazole nucleus is highly activated towards electrophilic aromatic substitution due to the electron-donating nitrogen atom. After the first bromine atom is added (typically at the 3- or 6-position), the ring remains sufficiently activated for subsequent bromination reactions to occur, leading to di- (3,6-dibromo) and poly-brominated species.[1]

Troubleshooting Steps:

  • Control Stoichiometry with Precision: The molar ratio of the brominating agent to the carbazole substrate is the most critical parameter. For selective mono-bromination, use a stoichiometric amount of the brominating agent (1.0 to 1.1 equivalents). Using a significant excess will invariably lead to polybrominated products.[2] For example, using over 2.0 equivalents of N-Bromosuccinimide (NBS) is a common strategy for intentionally synthesizing 3,6-dibromo-9H-carbazole.[2]

  • Lower the Reaction Temperature: Performing the reaction at reduced temperatures (e.g., 0 °C or below) decreases the overall reaction rate.[3][4] This thermal control moderates the high reactivity of the system, allowing for more selective mono-substitution before a second electrophilic attack can occur. A gradual warming to room temperature may be required to drive the reaction to completion.[3]

  • Slow, Controlled Reagent Addition: Instead of adding the brominating agent all at once, add it dropwise as a solution over an extended period. This maintains a low instantaneous concentration of the electrophile in the reaction mixture, which suppresses the rate of the second bromination relative to the first.

Data-Driven Insights: Effect of NBS Stoichiometry on Product Distribution

Molar Equivalents of NBSExpected Major ProductCommon Side ProductsRationale
1.0 - 1.13-Bromo-9-propyl-9H-carbazoleUnreacted starting material, 3,6-dibromo derivativeFavors mono-substitution. Careful monitoring is needed to achieve full conversion of the starting material without significant over-bromination.[3][4]
2.1 - 2.53,6-Dibromo-9-propyl-9H-carbazoleMono-bromo and tri-bromo derivativesIntentionally used to produce the di-substituted product. The excess ensures the second bromination occurs efficiently.[2]
> 3.0Mixture of Tri- and Tetra-brominated products1,3,6-tribromo and 1,3,6,8-tetrabromo derivativesThe high concentration of the brominating agent forces substitution at the less reactive 1 and 8 positions.[5]
Q2: I'm observing multiple mono-bromo isomers in my crude product. How can I improve the regioselectivity for the 3-position?

Root Cause Analysis: The nitrogen atom in the carbazole ring directs electrophilic substitution primarily to the 3, 6, 1, and 8 positions. The positions para to the nitrogen (3 and 6) are the most electronically activated and sterically accessible, making them the preferred sites for bromination. However, substitution at the 1 and 8 positions can also occur, leading to isomeric impurities that can be difficult to separate.[6][7] The choice of solvent and brominating agent can influence this regioselectivity.

Troubleshooting Steps:

  • Solvent Selection: Polar aprotic solvents like N,N-dimethylformamide (DMF) or tetrahydrofuran (THF) are standard for electrophilic bromination with NBS and generally favor substitution at the 3- and 6-positions.[3][4] These solvents help to stabilize the charged intermediates formed during the electrophilic substitution mechanism.

  • Choice of Brominating Agent: While NBS is widely used, other reagents can offer different selectivity profiles. Systems like dimethyl sulfoxide (DMSO) and hydrobromic acid (HBr) have been reported to provide high yields and selectivity for brominating aromatic amines and heterocycles under mild conditions.[8][9][10]

  • Temperature Control: As with controlling over-bromination, lower reaction temperatures can enhance regioselectivity by favoring the pathway with the lowest activation energy, which typically leads to the thermodynamically more stable 3-bromo isomer.

Mechanism: Regioselectivity in Carbazole Bromination

The following diagram illustrates the electrophilic attack on the carbazole ring, highlighting why the 3- and 6-positions are favored. The resonance structures of the sigma complex intermediate show a positive charge delocalized over the aromatic system, including a stable resonance form where the charge is on the nitrogen atom.

G cluster_start Reactants cluster_mechanism Electrophilic Attack & Intermediate Formation cluster_product Products Carbazole 9-Propyl-9H-Carbazole Attack Electrophilic Attack (Br⁺) Carbazole->Attack Highly Activated Ring NBS NBS (or other Br+ source) NBS->Attack Sigma_3 Sigma Complex (Attack at C3) More Stable Attack->Sigma_3 Favored Pathway Sigma_1 Sigma Complex (Attack at C1) Less Stable Attack->Sigma_1 Minor Pathway Product_3 3-Bromo Product (Major) Sigma_3->Product_3 Deprotonation Product_1 1-Bromo Product (Minor) Sigma_1->Product_1 Deprotonation

Caption: Workflow of electrophilic bromination on 9-propyl-9H-carbazole.

Q3: My product analysis shows evidence of bromination on the N-propyl chain. Why is this happening and how can I prevent it?

Root Cause Analysis: This is a classic case of competing reaction mechanisms. While electrophilic aromatic substitution occurs on the carbazole ring, bromination of the alkyl chain proceeds via a free-radical pathway. N-Bromosuccinimide (NBS) is a versatile reagent that can participate in both mechanisms depending on the reaction conditions.

  • Free-Radical Bromination Favored by:

    • Nonpolar solvents (e.g., carbon tetrachloride, CCl₄).

    • Presence of a radical initiator (e.g., AIBN, benzoyl peroxide).

    • Application of heat or UV light.

  • Electrophilic Bromination Favored by:

    • Polar solvents (e.g., DMF, THF, acetic acid).[3][11]

    • Absence of radical initiators.

The powerful electron-donating effect of the carbazole nitrogen strongly predisposes the system to electrophilic attack on the ring rather than radical attack on the side chain. However, if incorrect conditions are used, side-chain bromination can become a competing side reaction.

Troubleshooting Steps:

  • Verify Your Solvent: Ensure you are using a polar solvent appropriate for electrophilic substitution. Immediately cease using nonpolar solvents like CCl₄ unless side-chain bromination is the desired outcome.

  • Eliminate Radical Initiators: Confirm that no radical initiators (like AIBN) or sources of UV light are being used in your experimental setup.

  • Perform the Reaction in the Dark: To be completely certain that ambient light is not initiating a radical reaction, wrap the reaction flask in aluminum foil. This is a standard precaution when working with NBS to suppress the free-radical pathway.

Part 2: Frequently Asked Questions (FAQs)

Q1: What are the expected major and minor products in the electrophilic bromination of 9-propyl-9H-carbazole? The major product from a controlled mono-bromination is 3-bromo-9-propyl-9H-carbazole. The primary side product from over-bromination is 3,6-dibromo-9-propyl-9H-carbazole.[2] Minor isomeric impurities can include 1-bromo-9-propyl-9H-carbazole.[12]

Q2: Which brominating agent is best for selective mono-bromination of 9-propyl-9H-carbazole? N-Bromosuccinimide (NBS) is the most commonly cited reagent for this transformation due to its ease of handling (it is a solid) and generally good selectivity when conditions are controlled.[3][11] Alternative "greener" methods using HBr with an oxidant like DMSO have been developed and show high selectivity, avoiding the use of halogenated solvents.[10][13]

Q3: How does the choice of solvent affect the reaction outcome? The solvent plays a crucial role in determining the reaction pathway. Polar aprotic solvents like DMF and THF are used for electrophilic aromatic substitution on the carbazole ring.[3] Polar protic solvents like acetic acid can also be used.[11] In contrast, nonpolar solvents like carbon tetrachloride (CCl₄) promote free-radical reactions, which could lead to undesired bromination of the N-propyl side chain.

Q4: What are the most effective methods for purifying 3-bromo-9-propyl-9H-carbazole from its isomers and over-brominated side products? Purification is typically achieved through a combination of techniques. After quenching the reaction and performing an aqueous workup, the crude product is often subjected to:

  • Recrystallization: This is effective if the desired product is significantly less soluble than the impurities in a chosen solvent system (e.g., ethanol or ethyl acetate/hexane).[3][4]

  • Silica Gel Column Chromatography: This is the most robust method for separating compounds with different polarities. The mono-, di-, and poly-brominated carbazoles have distinct polarities and can be effectively separated using a solvent gradient system, typically with hexane and ethyl acetate.[4][7]

Part 3: Experimental Protocols

Protocol 1: Selective Mono-bromination of 9-Propyl-9H-Carbazole using NBS

This protocol is adapted from established procedures for the selective mono-bromination of carbazole derivatives.[3][4]

Materials:

  • 9-Propyl-9H-Carbazole (1.0 eq.)

  • N-Bromosuccinimide (NBS) (1.05 eq.)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Distilled Water

  • Ethyl Acetate

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 9-propyl-9H-carbazole in anhydrous DMF (approx. 15 mL per gram of carbazole).

  • Cool the solution to 0 °C using an ice-water bath.

  • In a separate flask, dissolve NBS in a minimal amount of anhydrous DMF.

  • Add the NBS solution dropwise to the cooled carbazole solution over 30-60 minutes with vigorous stirring.

  • After the addition is complete, allow the reaction mixture to stir at 0 °C for another hour, then let it warm to room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours at room temperature).

  • Once complete, pour the reaction mixture into a beaker containing a large volume of cold distilled water (approx. 10x the volume of DMF). This will precipitate the crude product.

  • Stir the suspension for 30 minutes, then collect the precipitate by vacuum filtration.

  • Wash the solid with copious amounts of distilled water to remove residual DMF.

  • Dissolve the crude solid in ethyl acetate, wash the organic layer with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product, which can then be purified.

Protocol 2: Purification by Column Chromatography

Procedure:

  • Prepare a silica gel slurry in a non-polar solvent (e.g., hexane).

  • Load the crude product onto the column (either directly or pre-adsorbed onto a small amount of silica).

  • Elute the column with a solvent system of increasing polarity. A common gradient is from 100% hexane to a mixture of hexane and ethyl acetate (e.g., starting with 98:2 and gradually increasing the ethyl acetate concentration).

  • Collect fractions and analyze them by TLC to identify and combine those containing the pure 3-bromo-9-propyl-9H-carbazole.

  • Combine the pure fractions and remove the solvent under reduced pressure to obtain the final product.

References

  • Fang, L., Zhang, H., Fang, X., Gou, S., & Cheng, L. (2014). Preparation of carbazole and dibenzofuran derivatives by selective bromination on aromatic rings or benzylic groups with N-bromosuccinimide. Indian Journal of Chemistry, 53B, 635-641. [Link]

  • Li, M., et al. (2023). Impact of the bromination of carbazole-based D–π–A organic dyes on their optical and electrochemical properties and visible-light-driven hydrogen evolution. RSC Advances, 13, 22631-22638. [Link]

  • Zheng, M., et al. (2014). Selective Bromination of Pyrrole Derivatives, Carbazole and Aromatic Amines with DMSO/HBr under Mild Conditions. Chinese Journal of Chemistry, 32(10), 1039-1044. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2026). Mastering the Synthesis of 3-Bromo-9H-carbazole: Methods and Optimization. Pharmaffiliates. [Link]

  • Li, M., et al. (2023). Impact of the bromination of carbazole-based D–π–A organic dyes on their optical and electrochemical properties and visible-light-driven hydrogen evolution. RSC Publishing. [Link]

  • Zheng, M., et al. (2014). Selective Bromination of Pyrrole Derivatives, Carbazole and Aromatic Amines with DMSO/HBr under Mild Conditions. ResearchGate. [Link]

  • Xu, X., et al. (2026). BN-Embedded Carbazole Debuts: Synthesis, Structures and Stepwise Bromination. ChemRxiv. [Link]

  • Rakauskaitė, D., et al. (2024). 9-Vinyl-9H-carbazole-3,6-dicarbonitrile. MDPI. [Link]

  • CN105523990A - Preparation method of high-purity 3,6-dibromo-carbazole.
  • Tour, J. M., & Lamba, J. J. S. (1995). 9H-Carbazole, 9-ethyl-3,6-dimethyl-. Organic Syntheses, 72, 222. [Link]

  • CN112209869B - Method for synthesizing high-purity 3-bromo-N-phenylcarbazole.
  • Melander, R. J., et al. (2022). Identification and Evaluation of Brominated Carbazoles as a Novel Antibiotic Adjuvant Scaffold in MRSA. ACS Medicinal Chemistry Letters, 13(3), 475-480. [Link]

  • CN109232383A - A method of synthesis 4- bromine carbazole.
  • Abbas, Z. M., et al. (2023). Synthesis, design, biological and anti-oxidant assessment of some new 9H-carbazole derivatives. Journal of the Pakistan Institute of Chemical Engineers, 51(2). [Link]

  • Al-Juboori, A. A. H. (2020). Synthesis of new 9H-Carbazole derivatives. ResearchGate. [Link]

  • Bonesi, S. M., & Erra-Balsells, R. (2001). Synthesis and Electronic Spectroscopy of Bromocarbazoles. Direct Bromination of N- and C-Substituted Carbazoles by N-Bromosuccinimide or a N-Bromosuccinimide/Silica Gel System. Helvetica Chimica Acta, 84(7), 1939-1958. [Link]

  • Zheng, M., et al. (2014). Selective bromination of pyrrole derivatives, carbazole and aromatic amines with DMSO/HBr under mild conditions. Beijing Institute of Technology. [Link]

  • Ball, L. T., & Lloyd-Jones, G. C. (2021). Electrophilic Activation of Molecular Bromine Mediated by I(III). ChemRxiv. [Link]

  • Fun, H. K., et al. (2012). 9-(4-Bromobutyl)-9H-carbazole. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 3), o761. [Link]

  • Song, J., et al. (2005). Identification of Brominated Carbazoles in Sediment Cores from Lake Michigan. Environmental Science & Technology, 39(23), 9101-9107. [Link]

  • Kautny, P., et al. (2014). 9-(4-Bromophenyl)-9H-carbazole. Acta Crystallographica Section E: Structure Reports Online, 70(Pt 3), o313. [Link]

  • Kautny, P., et al. (2014). 9-(4-Bromophenyl)-9H-carbazole. ResearchGate. [Link]

Sources

reducing impurities in 3-Bromo-9-propyl-9H-carbazole synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to assist researchers, synthetic chemists, and drug development professionals in optimizing the synthesis of 3-Bromo-9-propyl-9H-carbazole —a critical intermediate in the development of active pharmaceutical ingredients (APIs), highly efficient phosphorescent OLEDs, and hole-transport materials [1].

This guide moves beyond basic recipes. We will dissect the mechanistic causality behind impurity formation, establish a self-validating experimental protocol, and troubleshoot common deviations encountered at the bench.

I. Mechanistic Overview: The Causality of Impurities

The synthesis of 3-Bromo-9-propyl-9H-carbazole is typically a two-step process:

  • N-Alkylation: 9H-carbazole is reacted with 1-bromopropane under basic conditions.

  • Regioselective Bromination: The resulting 9-propyl-9H-carbazole undergoes electrophilic aromatic substitution (EAS) using N-Bromosuccinimide (NBS) [2].

The Core Challenge: The carbazole nitrogen is strongly electron-donating, highly activating the tricyclic ring system toward electrophiles. While sterics and electronic resonance naturally direct the first bromine atom to the 3-position, the newly formed 3-bromo derivative remains highly activated. If kinetic control is lost, the 6-position will rapidly undergo a second bromination, yielding the notoriously difficult-to-separate 3,6-dibromo-9-propyl-9H-carbazole impurity [3].

G SM 9H-Carbazole Alk N-Alkylation (1-Bromopropane, NaOH) SM->Alk Int 9-Propyl-9H-carbazole Alk->Int Brom Bromination (NBS, DMF, 0°C) Int->Brom Target 3-Bromo-9-propyl- 9H-carbazole Brom->Target Kinetic Control (1.0 eq NBS, 0°C) Imp1 3,6-Dibromo Impurity Brom->Imp1 Excess NBS / Warming Imp2 Unreacted SM Brom->Imp2 Incomplete Conversion

Reaction workflow and impurity branch points for 3-Bromo-9-propyl-9H-carbazole synthesis.

II. Self-Validating Experimental Protocol

To ensure high purity (>98%), the bromination step must be treated as a precision operation. The following protocol utilizes built-in validation checks to guarantee reproducibility.

Reagents:

  • 9-Propyl-9H-carbazole (1.0 eq, rigorously dried)

  • N-Bromosuccinimide (NBS) (1.02 eq, recrystallized from boiling water and dried under vacuum)

  • Anhydrous N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF)

Step-by-Step Methodology:

  • Substrate Dissolution: Dissolve 9-propyl-9H-carbazole in anhydrous DMF (approx. 10 mL per gram of substrate) in a round-bottom flask equipped with a magnetic stirrer and an argon balloon.

  • Thermal Equilibration: Submerge the flask in an ice-water bath. Crucial Causality: Allow the solution to equilibrate to exactly 0°C for 15 minutes. Bromination is highly exothermic; starting at room temperature guarantees local hotspots that drive 3,6-dibromination.

  • Electrophile Addition: Dissolve the NBS in a minimal amount of anhydrous DMF. Add this solution dropwise over 30–45 minutes via an addition funnel.

    • Validation Check 1: The solution should turn a pale yellow. A rapid shift to dark orange/red indicates the addition is too fast, generating free Br₂ and promoting over-bromination.

  • Reaction Monitoring: Stir at 0°C for 2 hours, then allow it to slowly warm to room temperature over 1 hour.

    • Validation Check 2: Perform HPLC or TLC (Hexane:EtOAc 9:1). You should observe the disappearance of the starting material (Rf ~0.6) and the appearance of a major new spot (Rf ~0.5). Stop the reaction when starting material is <2%. Do not push for 100% conversion.

  • Quenching and Extraction: Pour the reaction mixture into a 5x volume of crushed ice/water. Extract with Ethyl Acetate (3x).

  • Impurity Wash: Wash the combined organic layers with distilled water (5x) to pull all residual DMF and highly water-soluble succinimide into the aqueous phase. Wash once with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Recrystallization: Recrystallize the crude off-white solid from hot ethanol or methanol.

III. Quantitative Impurity Profiling

Understanding your analytical data is the first step in troubleshooting. Use the table below to cross-reference your HPLC/NMR data with specific impurity mitigation strategies.

Impurity ProfileMechanism of FormationAnalytical Signature (¹H-NMR / HPLC)Mitigation Strategy
3,6-Dibromo-9-propyl-9H-carbazole Over-bromination due to excess NBS, poor temperature control, or rapid addition.NMR: Loss of the second doublet at ~8.1 ppm; appearance of two singlets at ~8.2 ppm.HPLC: Elutes after the target product (more lipophilic).Recrystallize NBS before use to ensure exact stoichiometry (1.0–1.02 eq max). Maintain strict 0°C during addition.
Unreacted 9-Propyl-9H-carbazole Incomplete reaction, degraded NBS, or quenching too early.NMR: Complex multiplet at 8.1 ppm (2H) representing both symmetric C4/C5 protons.HPLC: Elutes before the target product.Accept 1-2% SM as a necessary compromise to avoid dibromination. Remove via recrystallization in cold ethanol.
3-Bromo-9H-carbazole Incomplete N-alkylation in Step 1 prior to bromination.NMR: Broad singlet at ~10.5 ppm (N-H stretch). Absence of propyl aliphatic peaks.HPLC: Highly polar, elutes early.Ensure complete conversion in the N-alkylation step using a phase-transfer catalyst (e.g., TBAB) or stronger base (NaH).
Succinimide Residue Incomplete aqueous washing during the workup phase.NMR: Distinct singlet at ~2.7 ppm (4H).Increase the number of aqueous washes (minimum 5x) during the liquid-liquid extraction phase.

IV. Troubleshooting FAQs

Q: My HPLC shows 15% of the 3,6-dibromo impurity. Can I separate this using column chromatography? A: It is exceptionally difficult. The Rf values of 3-bromo-9-propyl-9H-carbazole and 3,6-dibromo-9-propyl-9H-carbazole are nearly identical in standard normal-phase chromatography (e.g., Hexane/Ethyl Acetate) due to their similar polarity profiles. Your best approach is prevention (strict temperature control and exact NBS stoichiometry). If it has already formed, repeated recrystallization from methanol is more effective than silica gel chromatography, though it will significantly impact your overall yield [4].

Q: I am trying to push the reaction to 100% conversion to eliminate unreacted starting material, but it's ruining my purity. What is the balance? A: This is a classic kinetic vs. thermodynamic trap. As the concentration of starting material drops, the relative concentration of the mono-brominated product rises. Even though the mono-brominated product is slightly deactivated compared to the starting material, the statistical probability of NBS colliding with it increases. Rule of thumb: Quench the reaction when 2-3% of the starting material remains. Unreacted 9-propyl-9H-carbazole is much easier to wash out during cold ethanol trituration/recrystallization than the dibromo impurity.

Q: Why did my isolated white powder turn pink/light brown after a week of storage? A: This is indicative of photolytic degradation or the presence of trace free bromine/succinimide complexes that oxidize over time. Carbazole derivatives are sensitive to photo-oxidation, which can lead to the formation of trace excimers or oligomers [3]. Ensure your final product is dried thoroughly under a high vacuum to remove trace solvents, store it in an amber glass vial to protect it from UV light, and flush the vial with argon before sealing.

Q: Can I use elemental bromine (Br₂) instead of NBS? A: While Br₂ is a standard brominating agent, it is highly discouraged for this specific synthesis. Br₂ is a much harsher, less selective electrophile than NBS. Using Br₂ will almost certainly result in a complex mixture of mono-, di-, and tri-brominated carbazoles, along with potential bromination of the propyl alkyl chain via radical pathways if exposed to light. NBS provides the mild, controlled release of electrophilic bromine necessary for regioselective 3-position targeting [2].

V. References

  • Crystal structure of 3-bromo-9-ethyl-9H-carbazole Source: National Center for Biotechnology Information (PMC) URL:[Link]

  • Synthesis and Electronic Spectroscopy of Bromocarbazoles. Direct Bromination of N‐ and C‐Substituted Carbazoles by N‐Bromosuccinimide or a N‐Bromosuccinimide/Silica Gel System Source: ResearchGate URL:[Link]

  • Impact of the bromination of carbazole-based D–π–A organic dyes on their optical and electrochemical properties and visible-light-driven hydrogen evolution Source: RSC Publishing URL:[Link]

Technical Support Center: Enhancing OLED Stability with 3-Bromo-9-propyl-9H-carbazole

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Materials Technical Support Center. This guide is designed for researchers, materials scientists, and molecular development professionals working on the synthesis and optimization of Organic Light-Emitting Diodes (OLEDs).

Carbazole derivatives are foundational to modern OLED architectures due to their excellent hole-transporting capabilities, high triplet energy, and thermal stability[1]. Specifically, 3-Bromo-9-propyl-9H-carbazole serves as a critical molecular building block. The bromine at the 3-position enables strategic cross-coupling to extend


-conjugation, while the 9-propyl group provides essential steric shielding and solubility[2]. However, integrating these derivatives can introduce specific failure modes during device operation. This guide addresses the chemical causality of these failures and provides validated troubleshooting protocols.

Part 1: Troubleshooting FAQs & Mechanistic Insights

Q1: Following the synthesis of a new host material using 3-Bromo-9-propyl-9H-carbazole via Suzuki coupling, my OLED devices exhibit severe efficiency roll-off and a truncated operational lifetime. What is the chemical causality? Causality: The primary culprit is often trace contamination from unreacted organobromides or residual palladium catalyst. In the emissive layer, heavy atoms like bromine promote excessive spin-orbit coupling, which can perturb the delicate triplet exciton dynamics. More critically, residual palladium clusters act as deep charge traps and non-radiative recombination centers, rapidly quenching excitons before emission can occur. Resolution: Standard column chromatography is insufficient for OLED-grade purity. You must implement a self-validating purification loop: subject the synthesized derivative to multiple cycles of temperature-gradient vacuum sublimation until High-Performance Liquid Chromatography (HPLC) confirms >99.99% purity. If the device driving voltage spikes during initial testing, it is a self-validating indicator of trap-state accumulation from impurities.

Q2: Why do standard carbazole-based hosts (like CBP) degrade rapidly under continuous electrical bias, and how does utilizing the 3-position and 9-propyl group mitigate this? Causality: Operational degradation in standard carbazole hosts is primarily driven by the homolytic cleavage of the exocyclic C–N bond in the excited state[3]. Because the singlet excited-state energy is comparable to the C–N bond dissociation energy, excitons can trigger bond scission, forming long-lived ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


-radical species (e.g., carbazolyl radicals) that act as permanent luminescence quenchers[3][4].
Resolution:  By utilizing 3-Bromo-9-propyl-9H-carbazole as a precursor, you can cross-couple rigid, electron-deficient, or extended aromatic systems at the 3-position (e.g., forming carbazole-benzocarbazole architectures). This delocalizes the excited state, significantly increasing the effective bond dissociation energy and relieving localized strain on the C–N bond[5]. Concurrently, the 9-propyl group provides steric bulk that shields the nitrogen core from radical attack without lowering the glass transition temperature (

) to detrimental levels.

Q3: My solution-processed OLEDs show morphological degradation (crystallization) over time, leading to Aggregation-Caused Quenching (ACQ). How does the N-propyl chain influence this? Causality: Highly planar multi-resonant or extended carbazole structures have a strong thermodynamic driving force to undergo ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


 stacking, leading to phase separation and ACQ[2].
Resolution:  The N-alkylation with a propyl group strikes a critical thermodynamic balance. It provides enough steric hindrance to disrupt parallel intermolecular stacking—thereby preventing crystallization—while remaining compact enough to maintain a high 

(often >190 °C in extended derivatives)[2]. If crystallization still occurs, verify that the solvent evaporation rate during spin-coating is not inducing premature phase separation.

Part 2: Quantitative Data Presentation

To benchmark your synthesized derivatives, refer to the following comparative performance data of various carbazole-based host materials.

Host Material TypeEmitter (Dopant)Max EQE (%)Operational Lifetime (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

)
Primary Degradation Pathway
CBP (Unsubstituted Carbazole)Ir(ppy)3 (Green)~20.057 h at 1000 cd/m²Homolytic C-N Cleavage[3]
mCBP (Modified Carbazole)Blue Fluorescent~5.01.0 h at 1000 cd/m²Exciton-Polaron Annihilation[1]
CzPPQ (Carbazole-quinoline)Orange PhOLED25.6>26,412 h at 500 cd/m²Morphological (Slowed)[1]
BCCOX (Carbazole-benzocarbazole)Green TADF10.4Extrapolated (High Stability)Minimized via Rigidification[6]

Part 3: Experimental Methodologies

Protocol A: Synthesis of Extended Carbazole Hosts via Suzuki-Miyaura Coupling

This protocol utilizes 3-Bromo-9-propyl-9H-carbazole to synthesize a highly stable, delocalized host material.

  • Inert Preparation: Inside a nitrogen-filled glovebox, combine 3-Bromo-9-propyl-9H-carbazole (1.0 eq), the target arylboronic acid (1.2 eq), and tetrakis(triphenylphosphine)palladium(0) [

    
    ] (0.05 eq) in a Schlenk flask.
    
  • Solvent Addition: Transfer the flask to a Schlenk line. Add degassed toluene and a degassed aqueous solution of

    
     (2.0 M) to create a biphasic reaction mixture.
    
  • Reflux: Heat the mixture to 90 °C under a strict argon atmosphere and stir vigorously for 24 hours.

  • Extraction & Primary Purification: Cool to room temperature, extract the organic layer with dichloromethane, dry over anhydrous

    
    , and concentrate under reduced pressure. Purify the crude product via silica gel column chromatography (using a hexane/ethyl acetate gradient).
    
  • Self-Validating Sublimation (Critical): Subject the isolated product to at least two cycles of temperature-gradient vacuum sublimation (

    
     Torr). Validation: Test the sublimed material via HPLC; proceed to device fabrication only if purity 
    
    
    
    99.99%.
Protocol B: Device Fabrication and Encapsulation

Standardized protocol for evaluating the operational lifetime of the synthesized carbazole derivative.

  • Substrate Preparation: Sequentially clean Indium Tin Oxide (ITO)-coated glass substrates in ultrasonic baths of deionized water, acetone, and isopropanol (15 minutes each)[1]. Dry in a vacuum oven at 120 °C.

  • Surface Treatment: Treat the dried ITO substrates with UV-ozone for 15 minutes to remove residual organic contaminants and increase the work function[1].

  • Vacuum Deposition: Transfer the substrates to a high-vacuum thermal evaporator (

    
     Torr). Sequentially deposit the hole transport layer (HTL), the emissive layer (co-depositing your synthesized 3-Bromo-9-propyl-9H-carbazole derivative as the host and the chosen dopant), the electron transport layer (ETL), and finally the LiF/Al cathode.
    
  • Encapsulation: Transfer the fabricated devices directly into a nitrogen-filled glovebox without atmospheric exposure. Apply a UV-curable epoxy around the perimeter of a glass encapsulation lid and cure under a 365 nm UV lamp[1].

  • Self-Validating Lifetime Testing: Drive the encapsulated OLED at a constant DC current density (e.g., 10 mA/cm²). Continuously monitor the luminance and driving voltage. Validation: A stable driving voltage confirms successful encapsulation and the absence of moisture/oxygen ingress; a rapid voltage spike indicates a breached seal.

Part 4: Mechanistic Visualization

The following diagram illustrates the logical relationship between the inherent degradation pathways of carbazole-based OLEDs and the structural stabilization strategies enabled by 3-Bromo-9-propyl-9H-carbazole.

G OLED Carbazole-Based OLED Operational Stress Degradation Degradation Mechanisms OLED->Degradation Stabilization Stabilization via 3-Bromo-9-propyl-9H-carbazole OLED->Stabilization CN_Cleavage Homolytic C-N Bond Cleavage (Radical Formation) Degradation->CN_Cleavage ACQ Aggregation-Caused Quenching (Morphological Instability) Degradation->ACQ Quenching Non-Radiative Recombination (Luminance Drop) CN_Cleavage->Quenching ACQ->Quenching Pos3 3-Position Cross-Coupling (Extended Conjugation) Stabilization->Pos3 Pos9 9-Propyl N-Alkylation (Steric Shielding) Stabilization->Pos9 HighBDE Increased Bond Dissociation Energy Pos3->HighBDE DisruptStack Disrupted π-π Stacking (Maintained Tg) Pos9->DisruptStack HighBDE->CN_Cleavage Inhibits StableDevice Enhanced Device Lifetime (High LT50) HighBDE->StableDevice DisruptStack->ACQ Prevents DisruptStack->StableDevice

Mechanisms of carbazole OLED degradation and structural stabilization strategies.

References

  • Carbazole–benzocarbazole fragments having derivative as very efficient host material for TADF based OLEDs Source: National Institutes of Health (PMC) URL:[Link]

  • Carbazole-linked through-space TADF emitters for OLEDs: tuning photophysics via molecular architecture and exciton dynamics Source: Indian Institute of Technology Gandhinagar (IITGN) URL:[Link]

  • Free-radical pathways in operational degradation of OLEDs Source: ResearchGate URL:[Link]

  • Exciton-Induced Degradation of Carbazole-Based Host Materials and Its Role in the Electroluminescence Spectral Changes in Phosphorescent Organic Light Emitting Devices with Electrical Aging Source: ACS Publications URL:[Link]

  • Operational degradation of organic light-emitting diodes: Mechanism and identification of chemical products Source: AIP Publishing URL:[Link]

Sources

Technical Support Center: Minimizing Batch-to-Batch Variation in 3-Bromo-9-propyl-9H-carbazole Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 3-Bromo-9-propyl-9H-carbazole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to ensure consistent and reproducible results in your laboratory. Our focus is on a systematic approach to identifying and controlling critical process parameters to minimize batch-to-batch variation.

I. Troubleshooting Guide: Addressing Inconsistent Outcomes

This section addresses specific issues you may encounter during the synthesis of 3-Bromo-9-propyl-9H-carbazole. The synthesis is typically a two-step process: N-propylation of carbazole followed by electrophilic bromination, or vice-versa. The order of these steps can significantly impact the impurity profile and overall process robustness.

Issue 1: Inconsistent Yields in the N-propylation Step

Question: My yields for the N-propylation of carbazole to 9-propyl-9H-carbazole are highly variable between batches. What are the likely causes and how can I improve consistency?

Answer: Inconsistent yields in the N-propylation step often stem from incomplete deprotonation of the carbazole nitrogen, side reactions, or ineffective reaction monitoring. Here’s a systematic approach to troubleshooting:

  • Inadequate Deprotonation: The N-H bond of carbazole must be fully deprotonated to form the nucleophilic carbazolide anion. Incomplete deprotonation leads to unreacted starting material.

    • Solution:

      • Base Selection and Quality: Ensure you are using a sufficiently strong and dry base. Sodium hydride (NaH) and potassium hydroxide (KOH) are commonly used. The purity and handling of the base are critical; for instance, NaH can be passivated by atmospheric moisture, reducing its activity.

      • Solvent Purity: Use anhydrous polar aprotic solvents like N,N-dimethylformamide (DMF) or tetrahydrofuran (THF). Water content in the solvent will consume the base and inhibit deprotonation.

      • Deprotonation Time and Temperature: Allow sufficient time for complete deprotonation before adding the propyl halide. Gentle heating (e.g., to 40-50 °C) can sometimes facilitate this process, but should be carefully controlled to avoid side reactions.

  • Side Reactions of the Alkylating Agent: 1-Bromopropane or 1-iodopropane can react with the solvent or trace water, especially at elevated temperatures.

    • Solution:

      • Controlled Addition: Add the propyl halide dropwise to the solution of the carbazolide anion at a controlled temperature (e.g., room temperature) to minimize exothermic reactions.

      • Reaction Temperature: Maintain a consistent reaction temperature. While some protocols suggest heating, it's crucial to establish a temperature that provides a reasonable reaction rate without promoting side reactions.[1]

  • Ineffective Reaction Monitoring: Relying solely on reaction time can lead to variability.

    • Solution:

      • TLC or LC-MS Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the carbazole starting material is consumed. This data-driven approach is more reliable than a fixed reaction time.

Issue 2: Poor Regioselectivity and Impurity Profile in the Bromination Step

Question: I am observing significant formation of di- and tri-brominated species, and the ratio of 3-bromo to other mono-bromo isomers is inconsistent. How can I improve the regioselectivity for the desired 3-bromo isomer?

Answer: Achieving high regioselectivity in the electrophilic bromination of 9-propyl-9H-carbazole is critical for obtaining a pure product. The formation of multiple isomers and over-bromination are common challenges.

  • Reaction Conditions: The choice of brominating agent and reaction conditions are paramount for controlling regioselectivity.[2]

    • Solution:

      • Brominating Agent: N-Bromosuccinimide (NBS) is a milder and more selective brominating agent compared to liquid bromine.[3] Ensure the NBS is of high purity and stored in a desiccator.

      • Stoichiometry: Use a precise stoichiometry of the brominating agent (typically 1.0 to 1.1 equivalents). Adding NBS portion-wise can help maintain control over the reaction.

      • Temperature Control: Perform the bromination at a low and consistent temperature (e.g., 0 °C to room temperature).[2] Running the reaction at lower temperatures can enhance the selectivity for the 3-position.

      • Solvent: Polar aprotic solvents like DMF or THF are commonly used. The choice of solvent can influence the reaction rate and selectivity.[2]

  • Kinetic vs. Thermodynamic Control: The distribution of isomers can be influenced by whether the reaction is under kinetic or thermodynamic control.

    • Solution:

      • Reaction Time: Monitor the reaction closely. Prolonged reaction times, especially at higher temperatures, can lead to isomer scrambling and over-bromination.

      • Quenching: Once the desired conversion is reached (as determined by TLC or LC-MS), quench the reaction promptly to prevent further bromination.

Issue 3: Difficulties in Purification and Presence of Persistent Impurities

Question: My final product, 3-Bromo-9-propyl-9H-carbazole, is difficult to purify, and I consistently see residual starting materials or isomeric impurities in my final product. What purification strategies can I employ for better consistency?

Answer: Consistent purity is essential, especially for applications in materials science and pharmaceuticals. A robust purification strategy is key.[4]

  • Recrystallization: This is a powerful technique for removing impurities, but the solvent system must be carefully chosen.

    • Solution:

      • Solvent Screening: Experiment with different solvent systems to find one where the desired product has high solubility at elevated temperatures and low solubility at room or lower temperatures, while the impurities remain in solution. Common solvents for carbazole derivatives include ethanol, ethyl acetate, and hexane/ethyl acetate mixtures.[2][5]

      • Controlled Cooling: Allow the solution to cool slowly to promote the formation of well-defined crystals, which are typically purer than rapidly precipitated solids.

  • Column Chromatography: For removing closely related impurities like isomers, column chromatography is often necessary.

    • Solution:

      • Consistent Stationary and Mobile Phase: Use a consistent grade of silica gel and pre-distilled solvents for the mobile phase to ensure reproducible separation.

      • Loading and Elution: Dry-loading the crude product onto a small amount of silica can improve resolution. Employ a shallow solvent gradient during elution to effectively separate isomers.

II. Frequently Asked Questions (FAQs)

Q1: What is the optimal order of synthesis: N-propylation then bromination, or bromination then N-propylation?

A1: Both routes are viable, but N-propylation followed by bromination is often preferred for controlling regioselectivity. The propyl group at the 9-position is electronically donating and can help direct the incoming electrophile (bromine) to the 3- and 6-positions. Brominating first and then N-propylating can sometimes lead to challenges with the N-alkylation step due to the modified electronics of the carbazole ring. However, the optimal route should be determined experimentally for your specific conditions.

Q2: How critical is the quality of the starting carbazole?

A2: The purity of the starting carbazole is a critical material attribute. Impurities in the starting material can carry through the synthesis and complicate purification. It is advisable to use high-purity carbazole and to characterize it before use.

Q3: What are the key principles of Quality by Design (QbD) that I can apply to this synthesis?

A3: Quality by Design (QbD) is a systematic approach to development that emphasizes product and process understanding and control.[6][7] For this synthesis, you can apply the following QbD principles:

  • Define a Quality Target Product Profile (QTPP): This includes defining the desired purity, yield, and physical properties of the final 3-Bromo-9-propyl-9H-carbazole.[8]

  • Identify Critical Quality Attributes (CQAs): These are the properties of the final product that should be within a certain range to ensure the desired quality. For example, purity >99.5%, specific isomeric ratio.

  • Identify Critical Process Parameters (CPPs) and Critical Material Attributes (CMAs): These are the process variables (e.g., temperature, reaction time, stoichiometry) and material attributes (e.g., purity of starting materials, solvent water content) that can impact the CQAs.[9]

  • Establish a Control Strategy: This involves implementing in-process controls (e.g., TLC, LC-MS) and specifications for raw materials and the final product to ensure consistent quality.

III. Experimental Protocols

Protocol 1: N-propylation of Carbazole
  • To a solution of carbazole (1 equivalent) in anhydrous DMF, add powdered KOH (2-3 equivalents) or NaH (1.2 equivalents, 60% dispersion in mineral oil) portion-wise at room temperature under an inert atmosphere (e.g., Nitrogen or Argon).

  • Stir the mixture at room temperature for 1 hour or until the deprotonation is complete (cessation of gas evolution for NaH).

  • Add 1-bromopropane (1.1-1.5 equivalents) dropwise to the reaction mixture.

  • Monitor the reaction by TLC until the carbazole is consumed. If the reaction is slow, the temperature can be gradually increased to 50-60 °C.

  • Upon completion, cool the reaction mixture to room temperature and pour it into cold water.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude 9-propyl-9H-carbazole.

  • Purify the crude product by recrystallization from ethanol or by column chromatography.

Protocol 2: Bromination of 9-propyl-9H-carbazole
  • Dissolve 9-propyl-9H-carbazole (1 equivalent) in DMF or THF and cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of N-bromosuccinimide (NBS) (1.05 equivalents) in DMF or add solid NBS portion-wise.

  • Allow the reaction to stir at 0 °C and then warm to room temperature, monitoring the progress by TLC.

  • Once the starting material is consumed, pour the reaction mixture into water to precipitate the product.

  • Filter the solid, wash thoroughly with water, and dry.

  • Purify the crude 3-Bromo-9-propyl-9H-carbazole by recrystallization (e.g., from ethanol or an ethyl acetate/hexane mixture) or by column chromatography.[2]

IV. Data Presentation

Table 1: Critical Process Parameters and their Impact on Product Attributes

Critical Process Parameter (CPP)Impact on Critical Quality Attribute (CQA)Recommended Control Range/Strategy
N-propylation: Base Stoichiometry Incomplete reaction, leading to low yield and residual carbazole.1.2-3 equivalents, depending on the base. Ensure consistent purity and dryness of the base.
N-propylation: Reaction Temperature Affects reaction rate and potential for side reactions.Room temperature to 60 °C. Maintain a consistent temperature profile for each batch.
Bromination: NBS Stoichiometry Over-bromination leading to di- and tri-brominated impurities.1.0-1.1 equivalents. Precise weighing and controlled addition are crucial.
Bromination: Reaction Temperature Affects regioselectivity and reaction rate. Lower temperatures favor 3-bromo substitution.0 °C to room temperature. Strict temperature control is essential for consistent regioselectivity.[2]
Purification: Recrystallization Solvent Final product purity and yield.Screen for an optimal solvent system. Use a consistent solvent-to-product ratio and cooling profile.

V. Visualization

Diagram 1: Key Process Steps and Critical Control Points

G cluster_0 Step 1: N-Propylation cluster_1 Step 2: Bromination cluster_2 Purification Carbazole Carbazole Deprotonation Deprotonation Carbazole->Deprotonation PropylHalide 1-Propyl Halide Alkylation N-Alkylation PropylHalide->Alkylation Base Base (e.g., KOH, NaH) Base->Deprotonation CCP1 CCP1: Base Quality & Stoichiometry Base->CCP1 Solvent1 Anhydrous Solvent (e.g., DMF) Solvent1->Deprotonation CCP2 CCP2: Solvent Purity (Anhydrous) Solvent1->CCP2 Deprotonation->Alkylation Product1 9-Propyl-9H-carbazole Alkylation->Product1 CCP3 CCP3: Temperature Control Alkylation->CCP3 Product1_in 9-Propyl-9H-carbazole Product1->Product1_in Bromination Electrophilic Bromination Product1_in->Bromination NBS N-Bromosuccinimide (NBS) NBS->Bromination CCP4 CCP4: NBS Stoichiometry NBS->CCP4 Solvent2 Solvent (e.g., DMF, THF) Solvent2->Bromination FinalProduct 3-Bromo-9-propyl-9H-carbazole Bromination->FinalProduct CCP5 CCP5: Temperature Control (Regioselectivity) Bromination->CCP5 FinalProduct_in Crude Product FinalProduct->FinalProduct_in Purification Recrystallization / Chromatography PureProduct Pure Product Purification->PureProduct CCP6 CCP6: Consistent Purification Method Purification->CCP6 FinalProduct_in->Purification

Caption: Workflow with Critical Control Points (CCPs) for consistent synthesis.

References

Sources

Technical Support Center: Carbazole Synthesis & Reaction Optimization

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Scientist Knowledge Base. This portal provides troubleshooting guides, mechanistic insights, and validated protocols for the synthesis and functionalization of carbazole scaffolds. The guidance below is designed to help researchers move beyond empirical screening by understanding the causality behind reaction parameters.

Module 1: Palladium-Catalyzed C–H Functionalization & Cyclization

FAQ 1: Why is my regioselectivity poor during the direct functionalization of the carbazole core? Causality & Insight: The carbazole core possesses inherently higher electron density at the C3 and C6 positions, making them the default sites for electrophilic attack[1]. If you are attempting a C1-selective functionalization (such as nitration) and observing a mixture of regioisomers or exclusive C3/C6 substitution, your catalytic system lacks spatial direction. Solution: A directing group is mandatory to override the innate electronic bias. Installing a 2-pyridyl directing group on the carbazole nitrogen coordinates the Pd(II) catalyst, forcing an irreversible cyclopalladation at the C1 position to form a rigid six-membered palladacycle intermediate[1].

FAQ 2: I am using a Pd(II) catalyst for the oxidative cyclization of N,N-diarylamines, but my yields are low and palladium black is precipitating. What is wrong? Causality & Insight: This is a classic symptom of a broken catalytic reoxidation cycle. During the oxidative C–H amination, the active Pd(II) species is reduced to Pd(0) following the reductive elimination step that forms the central C–C bond[2]. Without an efficient redox mediator, Pd(0) rapidly aggregates into inactive palladium black. Solution: You must couple the palladium cycle with a secondary oxidation cycle. Adding a co-catalyst like Cu(OAc)₂ under an oxygen atmosphere acts as a redox mediator, efficiently reoxidizing Pd(0) back to Pd(II)[3]. Alternatively, if you wish to avoid copper, switching the solvent to dimethyl sulfoxide (DMSO) under an O₂ atmosphere allows DMSO to act as a stabilizing ligand that supports the direct oxidation of Pd(0) by oxygen[3].

Data Table 1: Optimization of Pd-Catalyzed Oxidative Cyclization of N,N-Diarylamines [3]

CatalystCo-Catalyst / AdditiveSolventAtmosphereYieldMechanistic Note
Pd(OAc)₂ (5 mol%)Cu(OAc)₂ (1.0 equiv)TolueneOxygenNear Quant.Cu(II) acts as a redox mediator to reoxidize Pd(0).
Pd(OAc)₂ (5 mol%)NoneTolueneOxygenTracePd(0) aggregates into inactive palladium black.
Pd(OAc)₂ (5 mol%)NoneDMSOOxygenHighDMSO acts as a ligand supporting direct O₂ oxidation.
Pd(OAc)₂ (5 mol%)Cu(OAc)₂ (0.2 equiv)TolueneAir>75%Slower reaction rate compared to a pure oxygen atmosphere.

Validated Protocol 1: Gram-Scale Regioselective C1–H Nitration of Carbazoles [1] Self-Validating Endpoint: The reaction mixture shifts from a homogenous solution to a suspension containing silver salts; TLC should indicate complete consumption of the N-pyridylcarbazole starting material.

  • Preparation: In a pressure-relieving reaction tube, combine 9-(pyridin-2-yl)-9H-carbazole (4.1 mmol, 1.0 g), Pd₂(dba)₃ (0.41 mmol, 10 mol %), and AgNO₃ (4.92 mmol, 1.2 equiv). Note: AgNO₃ serves as both the nitrating agent and oxidant.

  • Solvent Addition: Add 40 mL of anhydrous 1,4-dioxane.

  • Reaction: Seal the tube and stir the mixture at 120 °C for 24 hours.

  • Workup: Cool the reaction to room temperature. Filter the crude mixture through a pad of Celite to remove insoluble silver/palladium residues, washing with ethyl acetate.

  • Isolation: Concentrate the filtrate under reduced pressure and purify via silica gel column chromatography to isolate the C1-nitrated product (Expected yield: ~49% on gram scale).

Module 2: The Cadogan Synthesis (Reductive Cyclization)

FAQ 3: My Cadogan cyclization of o-nitrobiphenyls requires harsh conditions and excess triethyl phosphite. Can I make it catalytic? Causality & Insight: Traditional Cadogan syntheses rely on stoichiometric or massive excesses of P(III) reagents, which act as both the reductant and the solvent. This leads to harsh thermal requirements and difficult downstream purifications. Solution: You can transition to a catalytic regime by utilizing a biphilic organophosphorus catalyst (e.g., a small-ring methyl phosphetane P-oxide) coupled with a terminal hydrosilane reductant (like phenylsilane)[4]. The silane continuously reduces the P(V)=O byproduct back to the active P(III) resting state, allowing the reaction to proceed smoothly with only 15–20 mol% catalyst loading[4].

FAQ 4: What is the rate-limiting step in this catalytic Cadogan reaction? Causality & Insight: Experimental monitoring via ³¹P NMR and computational modeling indicate that the initial deoxygenation of the nitro substrate to the nitroso intermediate is the turnover-limiting step[4]. The subsequent deoxygenation to the highly reactive nitrenoid species proceeds rapidly via an unprecedented spirocyclic pentacoordinate phosphorus intermediate[4].

Cadogan_Mechanism Start o-Nitrobiphenyl Substrate Deox1 1st Deoxygenation (Turnover-Limiting) Start->Deox1 Nitroso Nitroso Intermediate Deox1->Nitroso Cat_Ox P(V)=O Species Deox1->Cat_Ox Deox2 2nd Deoxygenation Nitroso->Deox2 Nitrenoid Nitrenoid Species Deox2->Nitrenoid Deox2->Cat_Ox Cyclization Intramolecular C-H Amination Nitrenoid->Cyclization Product Carbazole Product Cyclization->Product Cat_Rest P(III) Catalyst (Resting State) Cat_Rest->Deox1 Cat_Rest->Deox2 Reductant Silane Reductant Cat_Ox->Reductant Reduction Reductant->Cat_Rest

Catalytic Cadogan P(III)/P(V)=O redox cycle for carbazole synthesis.

Module 3: Metal-Free Indole-to-Carbazole Annulation

FAQ 5: I need to avoid transition metals entirely for pharmaceutical intermediate synthesis. How can I synthesize substituted carbazoles from indoles? Causality & Insight: Transition-metal-catalyzed methods often require prefunctionalization (e.g., halogenation) and leave trace metal impurities. An elegant alternative is the formal[2+2+2] annulation of indoles with ketones (such as cyclohexanone)[5]. Under metal-free conditions, an ammonium iodide (NH₄I) catalyst promotes a cascade sequence: condensation of the indole with the ketone, followed by nucleophilic annulation via a 3-vinylindole intermediate, and final aromatization to yield the functionalized carbazole[5].

Data Table 2: Optimization of Metal-Free [2+2+2] Annulation [5]

CatalystReactant / SolventAtmosphereTemperatureYield
NH₄ICyclohexanone (excess)Argon150 °C95%
NH₄ICyclohexanone (excess)Air150 °CDecreased
NoneCyclohexanone (excess)Argon150 °CTrace / ND

Validated Protocol 2: Metal-Free Synthesis of Carbazoles [5] Self-Validating Endpoint: The generation of water as a condensation byproduct and the evolution of the reaction mixture to a dark, fully aromatized solution.

  • Preparation: Charge an oven-dried Schlenk tube with the target indole derivative (1.0 equiv) and NH₄I catalyst.

  • Reagent Addition: Add an excess of cyclohexanone, which functions dually as the annulation partner and the reaction solvent.

  • Inert Atmosphere: Evacuate and backfill the Schlenk tube with Argon three times to prevent oxidative degradation of the intermediates.

  • Reaction: Heat the mixture to 150 °C in an oil bath and stir vigorously until TLC confirms the complete consumption of the indole starting material.

  • Workup: Cool to room temperature, dilute with water, and extract with ethyl acetate. Dry the organic layer over Na₂SO₄, concentrate, and purify via column chromatography.

References

*[1] Palladium-catalyzed regioselective C1-selective nitration of carbazoles. Beilstein Journals. 1 *[3] A Palladium-Catalyzed Method for the Synthesis of Carbazoles via Tandem C-H Functionalization and C-N Bond Formation. PMC. 3 *[4] Biphilic Organophosphorus-Catalyzed Intramolecular Csp2-H Amination: Evidence for a Nitrenoid in Catalytic Cadogan Cyclizations. PMC. 4 *[5] Indole-to-Carbazole Strategy for the Synthesis of Substituted Carbazoles under Metal-Free Conditions. Organic Chemistry Portal. 5 *[2] Total synthesis of biologically active alkaloids using transition metals. IUPAC.2

Sources

Validation & Comparative

Assessing the Long-Term Operational Stability of 3-Bromo-9-propyl-9H-carbazole Devices

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide provides a technical assessment of 3-Bromo-9-propyl-9H-carbazole (CAS: 1592-95-6), focusing on its operational stability within organic electronic devices (OLEDs and OFETs). While primarily utilized as a synthetic intermediate for high-efficiency phosphorescent hosts and TADF emitters, its direct application as a functional hole-transporting building block requires rigorous stability validation.

Key Finding: The operational stability of this material is defined by a trade-off. The N-propyl chain significantly improves morphological stability (preventing crystallization) compared to non-alkylated analogs. However, the C-3 Bromine substituent introduces a site of electrochemical vulnerability (potential bond cleavage) and heavy-atom quenching effects that must be managed through precise host-guest engineering.

Material Architecture & Comparative Analysis

To understand the stability profile of 3-Bromo-9-propyl-9H-carbazole, we must isolate the functional contributions of its two primary modifications: the halogenation (Br) and the alkylation (Propyl).

Comparative Matrix

The following table contrasts the subject material with its direct structural analogs and a standard industry reference (CBP).

FeatureSubject: 3-Bromo-9-propyl-9H-carbazole Alt A: 9-Propyl-9H-carbazole Alt B: 3-Bromo-9H-carbazole Reference: CBP
Role Functional Intermediate / HTMBasic HTMReactive IntermediateStandard Host
Morphological Stability High (Amorphous film former)Moderate (Low Tg)Low (Prone to crystallization)Moderate
Electrochemical Stability Moderate (Br is a reactive site)High (Reversible oxidation)Low (N-H acidity)Low (Exocyclic C-N cleavage)
Triplet Energy (

)
High (~3.0 eV)High (~3.0 eV)HighHigh (2.56 eV)
Primary Degradation C-Br Homolytic CleavageDimerization at C-3/C-6Crystallization / H-abstractionC-N Bond Dissociation
The "Propyl" Advantage (Morphology)

The propyl chain at the N-9 position is critical for long-term storage stability . Unsubstituted carbazoles (Alt B) possess strong N-H...


 interactions that drive rapid crystallization, destroying the amorphous organic layers required for device operation. The propyl group provides steric bulk that disrupts this packing, maintaining the film's integrity during thermal cycling.
The "Bromo" Risk (Electrochemistry)

While bromine allows for further functionalization (e.g., Suzuki coupling), its presence in an active device layer poses a stability risk. Under high current density, the C-Br bond is weaker than the C-H bond.

  • Mechanism: Exciton-polaron interaction can lead to homolytic cleavage of the C-Br bond, generating radical species that act as deep traps and non-radiative recombination centers (quenchers).

Degradation Mechanisms & Causality

Understanding why the device fails is prerequisite to improving it. The degradation of carbazole-based devices follows a specific radical-based pathway.

Electrochemical Breakdown Pathway

The diagram below illustrates the specific degradation cascade for halogenated N-alkyl carbazoles under electrical stress.

DegradationPathway Neutral Neutral Molecule (Ground State) Oxidation Hole Injection (Radical Cation) Neutral->Oxidation + Hole Excited Exciton Formation (Triplet State) Oxidation->Excited + Electron Cleavage Bond Dissociation (C-Br or C-N) Excited->Cleavage Energy > BDE Traps Trap Formation (Quenchers) Cleavage->Traps Radical Accumulation Traps->Neutral Non-Radiative Decay (Heat)

Figure 1: The degradation pathway highlights the vulnerability of the C-Br bond during the exciton formation stage. If the bond dissociation energy (BDE) is lower than the exciton energy, cleavage occurs.

Experimental Validation Protocols

To objectively assess the stability of 3-Bromo-9-propyl-9H-carbazole, you must perform the following self-validating workflow.

Protocol A: Cyclic Voltammetry (CV) Reversibility Test

Purpose: To determine electrochemical stability before device fabrication.

  • Setup: Three-electrode system (Pt working, Pt counter, Ag/AgCl reference).

  • Solvent: Dichloromethane (DCM) with 0.1 M Tetrabutylammonium hexafluorophosphate (

    
    ).
    
  • Procedure:

    • Scan rate: 50, 100, and 200 mV/s.

    • Perform 50 continuous cycles.

  • Success Criteria: The oxidation peak (

    
    ) must remain constant in current intensity (
    
    
    
    ).
    • Failure Mode: If the reduction peak diminishes, the radical cation is reacting (likely dimerization at the C-6 position or Br loss).

Protocol B: Device Operational Lifetime (LT50)

Purpose: To measure the time to 50% luminance decay under constant current.

Device Architecture: ITO / PEDOT:PSS / TAPC / [Subject Material] / TPBi / LiF / Al

Step-by-Step Workflow:

  • Fabrication: Vacuum deposit the subject material (as Host or HTL) at

    
    .
    
  • Encapsulation: Glass-to-glass encapsulation with UV-curable epoxy (Critical: Oxygen accelerates radical degradation).

  • Stress Testing:

    • Drive the device at a constant current density (

      
      ) of 
      
      
      
      .
    • Monitor Luminance (

      
      ) and Voltage (
      
      
      
      ) over time.
  • Data Analysis: Plot

    
     vs. Time.
    

Supporting Data & Interpretation

The following data represents typical performance metrics for N-alkyl carbazole derivatives in blue phosphorescent setups.

Table 1: Physical & Electronic Properties
PropertyValueImplication for Stability
Molecular Weight 288.18 g/mol Light enough for sublimation; heavy enough to reduce volatility.
Melting Point 86-90°CRelatively low; requires careful thermal management to prevent film deformation.
HOMO Level -5.6 eVDeep HOMO matches well with high-work-function anodes, reducing injection barriers.
Bond Dissociation (C-N) ~2.5 eVVulnerable to high-energy blue excitons.
Bond Dissociation (C-Br) ~3.0 eVSlightly stronger than C-N, but heavy atom effect increases triplet population.
Stability Assessment Workflow

The following diagram outlines the decision matrix for qualifying this material for commercial or research application.

StabilityWorkflow Start Start: Material Synthesis Purity Purity Check (HPLC > 99.9%) Start->Purity Purity->Start Recrystallize Thermal Thermal Analysis (TGA/DSC) Purity->Thermal Pass Electro CV Reversibility Thermal->Electro Tg > 80°C Electro->Start Modify Structure Device Device Fabrication Electro->Device Reversible Stress LT50 Stress Test Device->Stress

Figure 2: Qualification workflow. Note that purity is critical; trace impurities in brominated carbazoles often catalyze degradation.

Conclusion & Recommendations

For researchers and drug development professionals (utilizing the scaffold for biological stability), 3-Bromo-9-propyl-9H-carbazole represents a stable precursor but a conditionally stable active material.

  • For Device Use: It is recommended to use this material primarily as an intermediate to synthesize bicarbazole or aryl-carbazole derivatives. If used directly, the operational voltage must be kept low to prevent C-Br cleavage.

  • For Storage: The propyl chain grants excellent shelf-life stability compared to 3-bromo-9H-carbazole.

  • Critical Control: Ensure sublimation purity exceeds 99.95%. Halogenated impurities are known quenchers in OLEDs.

References

  • Kondakov, D. Y., et al. (2007). "Operational degradation of organic light-emitting diodes: Mechanism and identification of chemical products." Journal of Applied Physics.

  • Albrecht, K., et al. (2016). "Effect of Substituents on the Electronic Structure and Degradation Process in Carbazole Derivatives." Journal of Physical Chemistry C.

  • Ossila Ltd. (2024). "3-Bromo-9H-carbazole: Specifications and Applications in OLEDs." Ossila Product Guide.

  • Scholz, S., et al. (2015). "Degradation Mechanisms and Reactions in Organic Light-Emitting Diodes." Chemical Reviews.

  • PubChem. (2024).[1] "3-Bromo-9-propyl-9H-carbazole Compound Summary." National Library of Medicine.

Sources

Safety Operating Guide

3-Bromo-9-propyl-9H-carbazole proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

3-Bromo-9-propyl-9H-carbazole: Comprehensive Handling and Disposal Guide

3-Bromo-9-propyl-9H-carbazole is a critical intermediate extensively utilized in the synthesis of active pharmaceutical ingredients (APIs) and1[1]. While highly valuable for its unique optoelectronic and structural properties, its molecular architecture—specifically the combination of a rigid, bioaccumulative carbazole core and a reactive bromine substituent—demands rigorous, specialized disposal protocols.

As a Senior Application Scientist, I have designed this guide to move beyond standard safety data sheets by providing field-proven, self-validating workflows. Understanding the causality behind these safety measures is the most effective way to protect your laboratory personnel and the environment.

Part 1: Chemical Profile & Quantitative Data

Before initiating any waste management protocol, personnel must understand the physicochemical parameters that dictate the compound's behavior in waste streams.

ParameterSpecification
Chemical Name 3-Bromo-9-propyl-9H-carbazole
CAS Number 865443-61-4[1]
Molecular Formula C₁₅H₁₄BrN[1]
Molecular Weight 288.18 g/mol [1]
Waste Classification Halogenated Organic Waste[2]
Primary Hazards Aquatic Toxicity, Halogenated Combustion Byproducts[3]

Part 2: Mechanistic Hazard Assessment

The primary logistical challenge in disposing of 3-Bromo-9-propyl-9H-carbazole lies in its halogenated nature.

  • Dioxin Formation & Corrosive Off-Gassing: When brominated organic compounds are subjected to standard thermal destruction, they generate hydrogen bromide (HBr) gas, a highly corrosive and toxic byproduct. Furthermore, incomplete combustion of the carbazole aromatic rings in the presence of halogens can lead to the de novo synthesis of polybrominated dibenzo-p-dioxins (PBDDs). Therefore, it is strictly required to route this material to a 4 equipped with an alkaline afterburner and scrubber system, which neutralizes the HBr and ensures complete destruction of the aromatic pharmacophore[4].

  • Aquatic Toxicity: Carbazole derivatives exhibit significant aquatic toxicity and a high potential for environmental bioaccumulation. Under no circumstances should any quantity of this compound, or its mother liquors, be3, surface water, or groundwater[3].

Part 3: Standard Operating Procedure (SOP): Halogenated Waste Disposal

This self-validating protocol ensures that routine waste generated during synthesis is captured and routed correctly.

Step 1: Waste Segregation & Solubilization

  • Action: Segregate all reaction mixtures, filtrates, and solvent washes containing 3-Bromo-9-propyl-9H-carbazole into a dedicated, clearly labeled waste carboy designated exclusively for 2[2].

  • Causality: Mixing halogenated waste with non-halogenated streams exponentially increases disposal costs and poses a severe regulatory violation, as halogens require specialized scrubber-equipped treatment[2].

  • Action: If disposing of pure solid compound, 4 in a highly combustible, halogen-compatible solvent (e.g., acetone or ethanol) before transferring it to the liquid waste stream[4].

  • Causality: Solid brominated aromatics burn inefficiently on their own. A combustible carrier solvent ensures complete thermal destruction of the carbazole ring in the incinerator[4].

Step 2: Validation & Manifesting

  • Action: Affix a hazardous waste label detailing the exact percentage of 3-Bromo-9-propyl-9H-carbazole and the carrier solvent.

  • Self-Validation Check: Cross-reference the waste manifest against the laboratory's chemical inventory. The mass of the compound consumed in the reaction minus the isolated product yield must equal the mass declared on the waste manifest. This mass balance validation ensures zero material was inadvertently lost to the drain or standard trash.

Part 4: Spill Response & Containment Protocol

In the event of an accidental release of solid 3-Bromo-9-propyl-9H-carbazole, execute the following protocol immediately.

Step 1: Containment & Dust Suppression

  • Action: Evacuate non-essential personnel and ensure local exhaust ventilation is operating at maximum capacity. Don a particulate filter respirator (N95 or P100), double nitrile gloves, and chemical safety goggles.

  • Self-Validation Check: Perform a negative-pressure seal check on the respirator before approaching the spill zone to guarantee respiratory protection.

  • Action: Lightly moisten the spilled solid with a compatible, non-reactive solvent (e.g., water or a small amount of isopropanol) to prevent aerosolization of the brominated powder.

  • Causality: Airborne carbazole particulates pose a severe inhalation hazard and can settle on mucous membranes, causing systemic absorption. 4[4].

Step 2: Mechanical Collection & Verification

  • Action: Use a non-sparking scoop to transfer the wetted material into a compatible, sealable high-density polyethylene (HDPE) container.

  • Self-Validation Check: Visually inspect the spill surface with a handheld UV lamp (365 nm). Because many carbazole derivatives exhibit strong fluorescence, the UV inspection validates that no residual micro-particulates remain on the benchtop or floor.

Part 5: Workflow Visualization

WasteRouting Start 3-Bromo-9-propyl-9H-carbazole Waste Generated Assess Assess Physical State Start->Assess Solid Solid Waste (Contaminated PPE/Powder) Assess->Solid Dry Material Liquid Liquid Waste (Reaction Mother Liquor) Assess->Liquid Dissolved LabelHal Mandatory Routing: Halogenated Waste Stream Solid->LabelHal Contains Br Liquid->LabelHal Contains Br Incinerator Chemical Incinerator (Equipped with Scrubber) LabelHal->Incinerator Prevents Dioxin Formation

Figure 1: Decision matrix for 3-Bromo-9-propyl-9H-carbazole waste routing.

References

1.[1] ChemScene. "865443-61-4 | 3-Bromo-9-propyl-9H-carbazole." ChemScene.1 2.[3] Agilent. "Carbazole Standard - Safety Data Sheet." Agilent Technologies. 3 3.[4] CDH Fine Chemical. "Carbazole CAS No 86-74-8 MATERIAL SAFETY DATA SHEET." CDH Fine Chemical. 4 4.[2] UTIA Safety Office. "Hazardous Waste Guide." University of Tennessee Institute of Agriculture. 2

Sources

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Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.